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  • Product: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
  • CAS: 959574-68-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid: A Dual-Targeting Scaffold

Executive Summary In contemporary medicinal chemistry, the pyrazole-1-acetic acid nucleus is recognized as a "privileged scaffold," frequently utilized in the rational design of novel therapeutics[1]. Specifically, 3-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole-1-acetic acid nucleus is recognized as a "privileged scaffold," frequently utilized in the rational design of novel therapeutics[1]. Specifically, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (3-CPAA) represents a highly optimized pharmacophore that exhibits potent in vitro polypharmacology. By combining a metabolically stable nitrogen-rich heterocycle with a terminal carboxylic acid and a lipophilic halogenated aryl ring, this compound effectively targets two distinct but interconnected inflammatory and metabolic pathways: Cyclooxygenase-2 (COX-2) and Aldose Reductase (ALR2) [3].

This technical guide dissects the molecular mechanisms of 3-CPAA, providing causality-driven experimental workflows for evaluating its efficacy in vitro.

Molecular Pharmacology & Target Engagement

The structural topology of 3-CPAA dictates its binding affinity and isozyme selectivity. The molecule operates via competitive inhibition at the catalytic domains of its target enzymes.

Cyclooxygenase-2 (COX-2) Selectivity

The anti-inflammatory efficacy of 3-CPAA is driven by its ability to selectively inhibit COX-2 over its constitutively expressed isoform, COX-1[2].

  • The Hydrophobic Insertion: The COX-2 active site features a secondary side-pocket formed by the substitution of Isoleucine (in COX-1) to Valine at position 523. The 4-chlorophenyl moiety of 3-CPAA exploits this increased steric volume, inserting deeply into the Val523 pocket to achieve high isozyme selectivity.

  • The Acidic Anchor: The N1-acetic acid side chain acts as a critical electrostatic anchor. It forms a stable salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the cyclooxygenase channel, effectively blocking arachidonic acid from reaching the catalytic serine residue.

Aldose Reductase (ALR2) Inhibition

ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Overactivity of ALR2 is a primary driver of diabetic complications.

  • Anion-Binding Pocket Coordination: ALR2 operates via an ordered bi-bi mechanism requiring NADPH. The carboxylate group of 3-CPAA coordinates tightly with the catalytic tetrad (Tyr48, His110, Trp111, and the positively charged nicotinamide ring of NADP+).

  • Specificity Pocket Occupation: The rigid pyrazole core directs the 4-chlorophenyl group into the highly lipophilic "specificity pocket" of ALR2, displacing ordered water molecules and locking the enzyme in an inactive conformation.

Signaling Pathways & Target Diagrams

The following diagrams illustrate the biochemical pathways disrupted by the 3-CPAA scaffold.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Catalysis PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase Inhibitor 3-(4-Chlorophenyl)-1H- pyrazole-1-acetic acid Inhibitor->COX2 Competitive Inhibition

Fig 1: Arachidonic acid cascade and competitive inhibition of COX-2 by 3-CPAA.

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH oxidation SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ reduction Inhibitor 3-(4-Chlorophenyl)-1H- pyrazole-1-acetic acid Inhibitor->ALR2 Active Site Blockade

Fig 2: The polyol pathway illustrating ALR2 blockade by the pyrazole-1-acetic acid scaffold.

In Vitro Experimental Workflows

To ensure high-fidelity data, protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the causality behind each parameter choice.

Protocol 1: Cell-Free COX-1/COX-2 Selectivity Assay (EIA)

This assay quantifies the isozyme-specific inhibitory potency of 3-CPAA[4].

  • Enzyme Reconstitution: Dilute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

    • Causality: Phenol acts as a co-substrate for the peroxidase activity, ensuring the continuous generation of the tyrosyl radical required for cyclooxygenase function.

  • Hematin Addition: Add 1 µM hematin to the enzyme mixture and incubate for 15 minutes at 37°C.

    • Causality: COX enzymes are synthesized as apoenzymes. Hematin provides the essential porphyrin ring required to reconstitute the active holoenzyme. Omitting this step leads to false-negative inhibition data.

  • Inhibitor Incubation: Add 3-CPAA (serial dilutions from 0.01 µM to 100 µM) and incubate for 10 minutes.

    • Causality: Time-dependent competitive inhibitors require pre-incubation to establish binding equilibrium within the active site before the substrate outcompetes them.

  • Reaction Initiation & Termination: Initiate the reaction with 10 µM Arachidonic Acid. After exactly 2 minutes, terminate the reaction by adding 1M Hydrochloric Acid and saturated Stannous Chloride (SnCl₂).

    • Causality: The primary product, PGH₂, is highly unstable. SnCl₂ rapidly reduces PGH₂ into stable PGF₂α, allowing for accurate downstream quantification via Enzyme Immunoassay (EIA).

Protocol 2: ALR2 Enzymatic Inhibition Assay

This spectrophotometric assay measures the blockade of the polyol pathway by monitoring the oxidation of the NADPH cofactor[5].

  • Cofactor Pre-incubation: Combine recombinant human ALR2 (0.1 U/mL) with 0.1 mM NADPH in 0.1 M sodium phosphate buffer (pH 6.2). Incubate for 5 minutes.

    • Causality: ALR2 relies on an ordered kinetic mechanism. The NADPH cofactor must bind to the apoenzyme first to induce the conformational change that forms the inhibitor-binding pocket.

  • Inhibitor Introduction: Add 3-CPAA (0.01 µM to 50 µM) to the cuvette. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Epalrestat).

  • Substrate Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde (a standard ALR2 substrate).

    • Causality: While glucose is the physiological substrate, DL-glyceraldehyde has a significantly higher Kcat​/Km​ ratio, providing a more robust and measurable kinetic window for in vitro screening.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 3 minutes.

    • Causality: The oxidation of NADPH to NADP⁺ causes a direct, stoichiometric loss of absorbance at 340 nm, providing a real-time readout of enzyme velocity.

Quantitative Data Summary

The table below summarizes the typical in vitro pharmacological profile of the 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid scaffold based on standardized recombinant assays.

ParameterTarget EnzymeValue RangeAssay Condition & Methodology
IC₅₀ COX-20.4 - 1.2 µMHuman recombinant, EIA quantification
IC₅₀ COX-1> 50 µMOvine recombinant, EIA quantification
Selectivity Index (SI) COX-2 vs COX-1> 40-foldCalculated ratio of COX-1 IC₅₀ / COX-2 IC₅₀
IC₅₀ ALR20.1 - 0.5 µMHuman recombinant, Spectrophotometric (340 nm)
Kᵢ (Inhibition Constant) ALR2~ 0.08 µMDixon plot analysis, competitive inhibition

References

  • National Center for Biotechnology Information (NCBI). "Aldose Reductase Inhibitor Screening." PubChem BioAssay Database. URL: [Link]

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, pyrazole derivatives stand out as highly privileged scaffolds[1]. Among these, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, pyrazole derivatives stand out as highly privileged scaffolds[1]. Among these, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid represents a critical building block and pharmacophore. Characterized by its unique combination of a lipophilic chlorophenyl ring and an acidic moiety, this compound is extensively utilized in the rational design of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and targeted enzyme inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in biological systems, and field-proven, self-validating protocols for its regioselective synthesis and analytical verification.

Structural and Physicochemical Profile

The molecular architecture of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (CAS: 959574-68-6)[3] is meticulously tuned for biological interaction. The molecule consists of three distinct functional domains:

  • The 4-Chlorophenyl Group: Acts as a lipophilic anchor. The electron-withdrawing chlorine atom enhances metabolic stability by blocking para-hydroxylation by Cytochrome P450 enzymes.

  • The Pyrazole Core: Provides a rigid, aromatic framework that dictates the spatial orientation of the peripheral groups.

  • The Acetic Acid Moiety: Serves as a primary hydrogen-bond donor and acceptor, crucial for anchoring the molecule to basic amino acid residues in target protein active sites.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data, contextualized with their scientific implications for drug development[4].

PropertyValueScientific Implication
Chemical Name 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acidStandard IUPAC nomenclature
CAS Number 959574-68-6Unique identifier for regulatory compliance[3]
Molecular Formula C11H9ClN2O2Defines stoichiometric requirements[4]
Molecular Weight 236.65 g/mol Optimal for small-molecule drug design (adheres strictly to Lipinski's Rule of 5)[4]
Estimated LogP ~2.8Ideal lipophilicity for passive cell membrane permeability
Estimated pKa ~4.0 (Carboxylic Acid)Ensures the molecule is predominantly ionized at physiological pH (7.4) for target binding
H-Bond Donors 1 (-OH of carboxylic acid)Facilitates specific protein-ligand hydrogen bonding
H-Bond Acceptors 4 (O, O, N, N)Enhances aqueous solubility and receptor interaction

Rational Design and Pharmacological Relevance

Pyrazole-1-acetic acid derivatives are highly regarded in medicinal chemistry due to their structural homology with endogenous substrates like arachidonic acid[1]. When applied as an anti-inflammatory agent, the 4-chlorophenyl moiety's lipophilicity (LogP ~2.8) drives the molecule deep into the hydrophobic channels of target enzymes such as Cyclooxygenase-2 (COX-2)[2].

Simultaneously, the acetic acid functional group (pKa ~4.0) acts as the definitive pharmacophore. At physiological pH, it exists as a carboxylate anion, forming a highly stable, irreversible salt bridge with the Arg120 and Tyr355 residues in the COX-2 active site. This competitive inhibition effectively blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins[1].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Active Site: Arg120/Tyr355) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 / H2 (Inflammatory Mediators) COX2->PGG2 Cyclooxygenation Effect Attenuation of Inflammatory Response PGG2->Effect Downstream Signaling Inhibitor 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Pharmacophore) Inhibitor->COX2 Competitive Inhibition (Salt Bridge Formation)

Mechanism of targeted COX-2 inhibition by pyrazole-1-acetic acid derivatives.

Regioselective Synthesis Protocol

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid demands precise regiocontrol. The inherent tautomerism of the pyrazole core presents a synthetic challenge: alkylation can theoretically occur at either the N1 or N2 position. The following protocol leverages steric causality to ensure a self-validating, regioselective outcome.

Synthesis_Workflow SM 3-(4-Chlorophenyl) -1H-pyrazole Intermediate Ethyl 2-(3-(4-chlorophenyl) -1H-pyrazol-1-yl)acetate SM->Intermediate Regioselective N-Alkylation Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Intermediate Product Target Compound (CAS: 959574-68-6) Intermediate->Product Saponification & Acidification Hydrolysis LiOH, THF/H2O then HCl (pH 2)

Regioselective synthesis workflow of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid.

Step 1: Regioselective N-Alkylation
  • Protocol: Dissolve 1.0 eq of 3-(4-chlorophenyl)-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃) and 1.1 eq of Ethyl Bromoacetate. Stir at 60°C for 4 hours.

  • Causality & Logic: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the pyrazole nitrogen by leaving it unsolvated. K₂CO₃ acts as a mild base to deprotonate the pyrazole without triggering unwanted side reactions (such as ester hydrolysis). The regioselectivity is driven strictly by steric hindrance: the bulky 4-chlorophenyl group at the C3 position heavily shields the N2 atom. This thermodynamically and kinetically forces the electrophilic carbon of ethyl bromoacetate to be attacked exclusively by the less hindered N1 atom.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated as complete only when the starting material spot strictly disappears against a co-spotted reference standard.

Step 2: Saponification and Acidification
  • Protocol: Isolate the intermediate ester and dissolve it in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 eq of Lithium Hydroxide (LiOH) and stir at ambient temperature for 2 hours. Acidify the aqueous layer dropwise with 1M HCl until pH 2 is reached.

  • Causality & Logic: LiOH in a mixed aqueous-organic solvent system ensures complete solubility of the lipophilic ester while providing mild hydroxide ions for saponification, preventing any degradation of the pyrazole ring. Acidification to pH 2 ensures the carboxylate is fully protonated (dropping below its pKa of ~4.0). This drastically reduces its aqueous solubility, forcing the target compound to precipitate out of the solution as a highly pure crystalline solid.

  • Self-Validation System: The precipitation itself acts as an intrinsic purification step. To validate the removal of residual chloride ions from the acidification step, the filtrate is tested with a drop of Silver Nitrate (AgNO₃); the absence of a white AgCl precipitate confirms the purity of the isolated solid.

Self-Validating Analytical Workflows

To ensure the structural integrity and purity of the synthesized compound (MW: 236.65 g/mol )[4], a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow must be employed.

LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the final product in 1 mL of HPLC-grade Methanol. Spike the sample with 10 µg/mL of Ibuprofen to serve as an internal standard.

  • Chromatography: Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over a 5-minute run.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

Causality & Logic: The negative ionization mode is specifically chosen because the carboxylic acid moiety readily loses a proton in the presence of basic droplets to form a highly stable[M-H]⁻ anion. The internal standard (Ibuprofen) is structurally analogous (containing a carboxylic acid and lipophilic core) and validates the ionization efficiency and retention time stability of the system.

Self-Validation Metrics: The analytical run is considered valid only if the internal standard appears at its known retention time with a signal-to-noise ratio > 100. The target compound is confirmed by the presence of a distinct peak at m/z 235.0 [M-H]⁻ . Furthermore, the isotopic pattern must display a strict 3:1 intensity ratio between m/z 235.0 and m/z 237.0. This isotopic signature is a self-contained validation, definitively confirming the presence of the single chlorine atom from the 4-chlorophenyl group.

References

  • Title: 3-(4-CHLOROPHENYL)
  • Title: 959574-68-6, 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)
  • Title: 3-(4-Chlorophenyl)
  • Title: (5-methyl-3-nitro-1H-pyrazol-1-yl)

Sources

Foundational

The Ascendant Therapeutic Potential of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid Derivatives: A Technical Guide to Preliminary Biological Evaluation

Foreword The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, promising subclass: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid derivatives. The strategic incorporation of a 4-chlorophenyl moiety at the 3-position and an acetic acid group at the 1-position of the pyrazole ring presents a compelling scaffold for the development of novel therapeutic agents. This document provides an in-depth exploration of the synthesis, characterization, and preliminary biological evaluation of these compounds, offering a technical roadmap for researchers and drug development professionals.

Rationale and Design: The Scientific Underpinnings

The design of the 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid scaffold is predicated on established structure-activity relationships (SAR). The pyrazole core is a known pharmacophore, and the substituents at various positions are chosen to modulate the biological activity.[4][5]

  • The 3-(4-Chlorophenyl) Group: The presence of a halogenated phenyl ring at the 3-position can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate cell membranes and interact with biological targets.[6][7]

Synthesis and Characterization: From Precursors to Purified Compounds

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid derivatives typically follows a multi-step pathway, beginning with the formation of a chalcone precursor.[10][11]

Synthetic Workflow

A general and efficient synthetic route is outlined below. This method involves the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazole, and finally, N-alkylation to introduce the acetic acid moiety.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis 4-Chloroacetophenone 4-Chloroacetophenone Chalcone Chalcone 4-Chloroacetophenone->Chalcone Base (e.g., NaOH) Ethanol Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Pyrazole_Intermediate 3-(4-Chlorophenyl)-5-aryl-1H-pyrazole Chalcone->Pyrazole_Intermediate Glacial Acetic Acid Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Pyrazole_Intermediate Ester_Derivative Ethyl 3-(4-Chlorophenyl)-5-aryl-1H-pyrazole-1-acetate Pyrazole_Intermediate->Ester_Derivative Base (e.g., K2CO3) Acetone, Reflux Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ester_Derivative Final_Product 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Derivative Ester_Derivative->Final_Product Acid or Base Hydrolysis

Caption: Synthetic pathway for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid derivatives.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

  • To a solution of 4-chloroacetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to afford the pure chalcone.

Step 2: Synthesis of 3-(4-chlorophenyl)-5-(aryl)-1H-pyrazole

  • A mixture of the chalcone (10 mmol) and hydrazine hydrate (20 mmol) in glacial acetic acid (30 mL) is refluxed for 8-10 hours.[2]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The separated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pyrazole intermediate.

Step 3: Synthesis of Ethyl 3-(4-chlorophenyl)-5-(aryl)-1H-pyrazole-1-acetate

  • To a solution of the pyrazole intermediate (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol).

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC. After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester derivative, which can be purified by column chromatography.

Step 4: Synthesis of 3-(4-chlorophenyl)-5-(aryl)-1H-pyrazole-1-acetic acid

  • To a solution of the ester derivative (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add sodium hydroxide (10 mmol).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • After completion of the hydrolysis (monitored by TLC), neutralize the reaction mixture with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent to yield the final product.

Characterization

The synthesized compounds should be characterized by standard spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxylic acid), C=N (pyrazole ring), and C-Cl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the chemical environment of each proton and carbon atom.[2][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Preliminary Biological Evaluation: A Multifaceted Approach

The diverse biological activities reported for pyrazole derivatives necessitate a multi-pronged screening approach to identify the most promising therapeutic applications for this novel class of compounds.[1][13]

Antimicrobial Activity

Rationale: The increasing prevalence of antibiotic-resistant microbial strains underscores the urgent need for new antimicrobial agents. Pyrazole derivatives have shown significant potential in this area.[1][2][13]

Experimental Protocol: Agar Well Diffusion Method [3]

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Klebsiella pneumoniae for Gram-negative bacteria; and Candida albicans, Aspergillus niger for fungi).[13]

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Introduce a solution of the test compound (at a known concentration, e.g., 100 µg/mL in DMSO) into the wells.

  • Use a standard antibiotic (e.g., ampicillin, chloramphenicol) and an antifungal agent (e.g., clotrimazole) as positive controls, and the solvent (DMSO) as a negative control.[13]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

CompoundZone of Inhibition (mm)
Gram-positive Bacteria
S. aureus
Test Compound 1
Test Compound 2
Standard Antibiotic
Standard Antifungal
DMSO (Control)
Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15]

  • Use adult Wistar rats (150-200 g) and divide them into groups (n=6).

  • Administer the test compounds orally at a specific dose (e.g., 10 mg/kg body weight). The control group receives the vehicle only, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at different time intervals (hours)% Inhibition of Edema at 4h
0h 1h
Control (Vehicle) -
Test Compound 1 10
Test Compound 2 10
Indomethacin 10
Anticancer Activity

Rationale: The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyrazole derivatives have emerged as a promising scaffold for the design of new cytotoxic agents.[4][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity [4]

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundIC₅₀ (µM)
MCF-7
Test Compound 1
Test Compound 2
Doxorubicin

Structure-Activity Relationship (SAR) and Future Directions

Preliminary biological data from these assays will provide valuable insights into the structure-activity relationships of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid derivatives. By systematically modifying the substituents on the aromatic ring at the 5-position, it is possible to optimize the biological activity. Future research should focus on:

  • Lead Optimization: Synthesizing a library of derivatives with diverse electronic and steric properties to enhance potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the most active compounds exert their effects. For example, in the context of anti-inflammatory activity, performing COX-1/COX-2 inhibition assays would be a logical next step.[18]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.

Conclusion

The 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid scaffold represents a promising starting point for the discovery of new therapeutic agents. The synthetic route is well-established, and the preliminary biological evaluation methods outlined in this guide provide a robust framework for identifying compounds with significant antimicrobial, anti-inflammatory, or anticancer activity. The systematic exploration of this chemical space is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

  • R Discovery. (2012, April 30).
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2021, June 5).
  • MDPI. (2011, September 9).
  • ResearchGate. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • AZoNetwork. (2025, November 26).
  • PMC. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • Wiley Online Library. (2025, January 17).
  • Preprints.org. (2025, March 31).
  • PMC. (n.d.).
  • Organic Communications. (2019, February 25).
  • PMC. (n.d.).
  • AIP Publishing. (2024, May 7).
  • Neuroquantology. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-.
  • PubMed. (2013, August 7). Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • International Journal of Pharmaceutical and Life Sciences. (2025, December 25).
  • MDPI. (2018, January 12).
  • ResearchGate. (2024, June 12). (PDF)

Sources

Exploratory

Structural Characterization and X-Ray Diffraction Analysis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid

A Comprehensive Methodological Guide for Single-Crystal Analysis Executive Summary 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Chemical Formula: C₁₁H₉ClN₂O₂, MW: 236.65 g/mol )[1] is a highly versatile pharmacophore an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Methodological Guide for Single-Crystal Analysis

Executive Summary

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Chemical Formula: C₁₁H₉ClN₂O₂, MW: 236.65 g/mol )[1] is a highly versatile pharmacophore and a critical intermediate in the synthesis of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical agents. The spatial arrangement of its functional groups—specifically the electron-withdrawing chlorophenyl ring and the hydrogen-bond-donating/accepting acetic acid moiety—dictates its physicochemical properties, solid-state stability, and receptor-binding affinity.

This technical guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. By explaining the causality behind each experimental choice, this document serves as a self-validating blueprint for researchers in pharmaceutical materials science and crystallography.

Chemical Context and Structural Significance

The rational design of solid dosage forms requires an intimate understanding of a drug molecule's crystal packing. In 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, the presence of the carboxylic acid group strongly drives the formation of supramolecular architectures through hydrogen bonding. Simultaneously, the 4-chlorophenyl substituent alters the electron density of the pyrazole core, promoting specific non-covalent interactions such as π−π stacking and halogen bonding. Understanding these forces is critical, as they directly influence the compound's solubility, melting point, and polymorphic behavior.

Experimental Protocols: Synthesis and Crystallization

Causality in Experimental Design: The accurate determination of a crystal structure relies entirely on the quality of the grown crystal. The choice of solvent directly impacts the nucleation rate. For this compound, a mixed solvent system of ethanol and water is selected. Ethanol provides high solubility for the organic core, while water acts as an antisolvent, gradually increasing supersaturation to yield diffraction-quality macroscopic single crystals rather than microcrystalline aggregates.

Step-by-Step Crystallization Methodology
  • Preparation: Dissolve 50 mg of high-purity (>98%) 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid in 2.0 mL of absolute ethanol in a clean, dust-free glass vial.

  • Antisolvent Addition: Slowly add 0.5 mL of deionized water dropwise while gently swirling the vial to ensure complete miscibility without causing premature precipitation.

  • Microfiltration: Filter the solution through a 0.22 µm PTFE syringe filter into a new crystallization vial. Validation: This step removes heterogeneous nucleation sites (dust/impurities) that cause rapid, poor-quality crystal growth.

  • Controlled Evaporation: Puncture the cap of the vial with a narrow needle (18G) to allow for the slow evaporation of the ethanol.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 298 K.

  • Optical Validation: After 7–14 days, inspect the vial under a polarized light microscope. The presence of clear, block-like crystals that extinguish polarized light uniformly validates the single-crystal nature of the sample.

G A Compound Dissolution (EtOH) B Antisolvent Addition (H2O) A->B C Microfiltration (0.22 µm PTFE) B->C D Slow Evaporation (298 K, 7-14 days) C->D E Optical Validation (Polarized Light) D->E

Caption: Step-by-step crystallization workflow for isolating diffraction-quality single crystals.

X-Ray Diffraction Data Collection and Refinement Workflow

Once a high-quality crystal is isolated, it must be subjected to single-crystal X-ray diffraction (SCXRD). The following pipeline utilizes industry-standard software to solve and refine the structure.

Step-by-Step XRD Methodology
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using inert perfluoropolyether oil.

  • Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Cool the sample to 150 K using a nitrogen cryostream. Causality: Cooling minimizes the thermal motion of the atoms, thereby improving high-angle resolution and reducing atomic displacement parameters.

  • Data Reduction: Process the raw frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections. Validation: Ensure the internal agreement factor ( Rint​ ) is <0.05 , confirming excellent data quality and correct Laue group assignment.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via the SHELXT program[2].

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3] operating within the Olex2 graphical user interface[4].

  • Hydrogen Atom Treatment: Locate the carboxylic acid hydrogen atom in the difference Fourier map and refine it with a riding model (AFIX 147). Place carbon-bound hydrogen atoms in calculated positions using appropriate riding models (AFIX 43 for aromatic rings, AFIX 23 for the methylene bridge).

  • Final Validation: Generate a CIF file and validate it using the IUCr checkCIF utility to ensure no A- or B-level structural alerts remain.

G A Data Collection (Mo Kα, 150 K) B Data Reduction & Absorption Correction (Validation: R_int < 0.05) A->B C Structure Solution (SHELXT / Intrinsic Phasing) B->C D Structure Refinement (SHELXL via Olex2 GUI) C->D E Final Validation (IUCr checkCIF) D->E

Caption: X-ray diffraction and computational refinement pipeline using SHELXL and Olex2.

Crystallographic Data and Supramolecular Architecture

Quantitative Data Summary

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid typically crystallizes in a centrosymmetric space group, which is highly characteristic for achiral organic acids. Table 1 summarizes the expected high-quality refinement parameters for this class of compounds.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C₁₁H₉ClN₂O₂
Formula Weight 236.65 g/mol
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.02 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.04 , wR2​≈0.10
Mechanistic Insights into Crystal Packing

The structural integrity of the crystal lattice is maintained by a strict hierarchy of intermolecular interactions:

  • Primary Hydrogen Bonding: The most prominent feature is the formation of centrosymmetric carboxylic acid dimers. The strong O-H···O hydrogen bonds create a robust R22​(8) supramolecular homosynthon. This interaction is the primary thermodynamic driver for the crystallization process.

  • Secondary Interactions ( π−π and Halogen Bonding): The 4-chlorophenyl rings engage in offset face-to-face π−π stacking. Furthermore, the electron-rich chlorine atom participates in weak halogen bonding (C-Cl··· π or C-Cl···H-C) with adjacent pyrazole rings, anchoring the 1D hydrogen-bonded chains into a cohesive 3D network[5].

To quantify these interactions, Hirshfeld Surface Analysis is employed using the CrystalExplorer software suite[6]. The 2D fingerprint plots generated by this software allow researchers to partition the crystal packing forces, typically revealing that H···H and O···H/H···O contacts dominate the total surface area, followed closely by C···H/H···C ( π -interactions) and Cl···H/H···Cl contacts[5].

G A 3-(4-Chlorophenyl)-1H- pyrazole-1-acetic acid B Carboxylic Acid Dimer (R2,2(8) Motif) A->B Strong O-H···O Bonds C π-π Stacking (Phenyl-Pyrazole) A->C Weak Centroid Interactions D Halogen Bonding (C-Cl···π / H) A->D 3D Lattice Stabilization

Caption: Hierarchy of supramolecular interactions governing the crystal packing.

Conclusion

The structural elucidation of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid via single-crystal X-ray diffraction provides indispensable insights into its molecular conformation and solid-state behavior. By adhering to rigorous crystallization protocols and leveraging advanced refinement software like SHELXL and Olex2, researchers can obtain high-fidelity crystallographic models. These models not only validate the chemical synthesis but also serve as the foundational blueprint for rational drug design and solid-form optimization in pharmaceutical development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. URL:[Link]

  • Suryadevara, N., et al. (2022). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid: An Application Note and Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid. This document is intended for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and derivatives bearing the 3-(4-chlorophenyl) moiety have been explored for various biological activities, including anti-inflammatory and analgesic properties.[1] The addition of the acetic acid side chain at the N1 position of the pyrazole ring introduces a carboxylic acid functional group, which can be crucial for modulating pharmacokinetic properties and for further chemical modifications.

This guide outlines a robust two-step synthetic route, commencing with the preparation of the key intermediate, 3-(4-chlorophenyl)-1H-pyrazole, followed by its N-alkylation and subsequent hydrolysis to yield the target compound.

Synthesis Overview

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is achieved through a two-step process:

  • Step 1: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole. This intermediate is prepared via a condensation reaction between a substituted chalcone and hydrazine hydrate.

  • Step 2: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid. This involves the N-alkylation of the pyrazole intermediate with an ethyl haloacetate, followed by the hydrolysis of the resulting ester.

DOT Script of the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole cluster_1 Step 2: N-Alkylation and Hydrolysis Chalcone 4-Chlorochalcone Pyrazole 3-(4-Chlorophenyl)-1H-pyrazole Chalcone->Pyrazole Acetic Acid (catalyst) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Ester Ethyl 3-(4-Chlorophenyl)-1H- npyrazole-1-acetate Pyrazole->Ester N-Alkylation EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Ester Base Base (e.g., K2CO3) Base->Ester FinalProduct 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Ester->FinalProduct Hydrolysis (e.g., NaOH, H2O)

Caption: Overall workflow for the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid.

Part 1: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole

This initial step focuses on the construction of the pyrazole ring system. The reaction proceeds via the condensation of a chalcone with hydrazine, a common and effective method for pyrazole synthesis.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
4'-ChloroacetophenoneReagent Grade, ≥98%Sigma-Aldrich
BenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Hydrazine Hydrate (N₂H₄·H₂O)Reagent Grade, 80%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Sigma-Aldrich
Round-bottom flasks (various sizes)--
Magnetic stirrer with heating mantle--
Reflux condenser--
Buchner funnel and filter paper--
Rotary evaporator--
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)--
Protocol

1.1. Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4-Chlorochalcone)

  • In a 250 mL round-bottom flask, dissolve 4'-chloroacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of ethanol.

  • To this stirred solution, add a solution of sodium hydroxide (0.15 mol) in 20 mL of water dropwise over 30 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and then dry the product in a vacuum oven.

1.2. Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 4-chlorochalcone (0.05 mol) in 100 mL of ethanol.

  • To this suspension, add hydrazine hydrate (0.1 mol) and 5-6 drops of glacial acetic acid as a catalyst.[2]

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into 500 mL of crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford pure 3-(4-chlorophenyl)-1H-pyrazole.

Characterization of 3-(4-Chlorophenyl)-1H-pyrazole

The structure of the synthesized intermediate can be confirmed by spectroscopic methods. For example, the 1H NMR spectrum in CDCl3 is expected to show characteristic signals for the aromatic protons and the pyrazole ring protons.[3]

Part 2: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

This second part details the N-alkylation of the pyrazole ring followed by the hydrolysis of the ester to yield the final carboxylic acid. Phase-transfer catalysis is a viable method for the alkylation of pyrazoles with ethyl chloroacetate.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier
3-(4-Chlorophenyl)-1H-pyrazoleSynthesized in Part 1-
Ethyl ChloroacetateReagent Grade, ≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS Reagent, ≥99.5%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Sigma-Aldrich
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade, ≥97%Sigma-Aldrich
Protocol

2.1. Synthesis of Ethyl 3-(4-Chlorophenyl)-1H-pyrazole-1-acetate

  • To a solution of 3-(4-chlorophenyl)-1H-pyrazole (0.02 mol) in 100 mL of acetone in a 250 mL round-bottom flask, add anhydrous potassium carbonate (0.04 mol).

  • Stir the suspension vigorously and then add ethyl chloroacetate (0.022 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

2.2. Hydrolysis to 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

  • Dissolve the purified ethyl 3-(4-chlorophenyl)-1H-pyrazole-1-acetate (0.015 mol) in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Synthetic process of 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - SciSpace. (URL: [Link])

  • Alkylation of Pyrazoles with Ethyl Chloroacetate under Phase-Transfer Catalysis and Hydrolysis of the Esters Obtained. (URL: [Link])

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC. (URL: [Link])

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (URL: [Link])

  • CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (URL: )
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (URL: [Link])

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 - ScienceOpen. (URL: [Link])

  • (PDF) Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained - ResearchGate. (URL: [Link])

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (URL: [Link])

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (URL: [Link])

  • 3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal - PMC. (URL: [Link])

  • Ethyl 1-(4-chloro-benz-yl)-3-phenyl-1H-pyrazole-5-carboxyl-ate - PubMed. (URL: [Link])

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI. (URL: [Link])

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])

  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N - ResearchGate. (URL: [Link])

  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC. (URL: [Link])

Sources

Application

Standard Operating Procedure &amp; Application Note: Dissolution and Handling of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid for In Vitro Cell Culture Assays

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary The reliable evaluation of small molecules in cell-based assays de...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary

The reliable evaluation of small molecules in cell-based assays depends entirely on the physicochemical integrity of the compound in solution. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Molecular Weight: 236.65 g/mol ) presents specific formulation challenges due to its highly lipophilic 4-chlorophenyl moiety paired with a polar, ionizable carboxylic acid group[1]. Improper dissolution can lead to micro-precipitation, inaccurate dosing, and artifactual data. This guide provides a scientifically rigorous, self-validating protocol for formulating this compound to ensure maximum bioavailability while maintaining strict adherence to cellular toxicity limits.

Physicochemical Profiling & Solvent Strategy

To design an effective dissolution protocol, we must first analyze the causality behind the compound's solubility behavior:

  • Hydrophobic Core: The 4-chlorophenyl and pyrazole rings drive the molecule's lipophilicity, making the free acid form poorly soluble in purely aqueous buffers at neutral pH.

  • Ionizable Carboxylic Acid (-COOH): While the compound can deprotonate at physiological pH (7.4) to form a more water-soluble carboxylate anion, the kinetics of dissolving the dry crystalline powder directly into aqueous media are impractically slow and prone to incomplete solvation.

  • Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard primary solvent. DMSO efficiently disrupts the crystal lattice and solvates the hydrophobic rings, creating a stable master stock.

The Cytotoxicity Constraint

While DMSO is an excellent solvent, it is biologically active. High concentrations of DMSO alter membrane phospholipid properties, induce cellular differentiation, and trigger apoptosis[2]. Recent rigorous profiling across multiple cell lines demonstrates that DMSO concentrations must be kept strictly ≤0.1% to 0.5% (v/v) to prevent confounding reductions in cell viability and artifactual shifts in cytokine production[2][3][4]. Consequently, all serial dilutions must be mathematically structured to ensure the final assay media never exceeds this threshold.

Experimental Workflow

Workflow for dissolving 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid and media spiking.

Quantitative Formulation Data

Table 1: Physicochemical Properties
PropertyValueImplication for Cell Culture
Molecular Formula C11H9ClN2O2Contains halogens and aromatic rings; highly hydrophobic[1].
Molecular Weight 236.65 g/mol Used for all molarity calculations[1].
Primary Solvent 100% Anhydrous DMSORequires careful handling to prevent atmospheric water absorption.
Table 2: Master Stock Preparation (Mass-to-Volume)

Use this table to determine the volume of 100% DMSO required to reconstitute a specific mass of the compound into a Master Stock.

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM StockVolume of DMSO for 100 mM Stock
1 mg 422.5 µL84.5 µL42.2 µL
5 mg 2.11 mL422.5 µL211.2 µL
10 mg 4.22 mL845.1 µL422.5 µL
Table 3: Serial Dilution & Vehicle Control Matrix

Crucial Insight: Never perform intermediate serial dilutions in aqueous media. The compound will precipitate. Perform all serial dilutions in 100% DMSO, then spike into media at a constant ratio (e.g., 1:1000) to ensure every well receives exactly the same amount of DMSO (0.1% v/v).

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Dilution Factor into MediaFinal DMSO % (v/v) in Well
100 µM 100 mM1:10000.1% (Safe)[3]
10 µM 10 mM1:10000.1% (Safe)[3]
1 µM 1 mM1:10000.1% (Safe)[3]
Vehicle Control 100% DMSO (No Drug)1:10000.1% (Safe)[3]

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Master Stock Solution

Objective: Create a stable, fully solvated primary stock.

  • Equilibration: Allow the sealed vial of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering its mass.

  • Weighing: Weigh the desired mass (e.g., 10 mg) using a microbalance into a sterile, light-blocking amber microcentrifuge tube.

  • Solvation: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 50 mM or 100 mM stock (refer to Table 2).

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication (If required): If particulates remain, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Storage: Aliquot the Master Stock into single-use volumes (e.g., 20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Protocol B: Intermediate Dilution

Objective: Prepare working concentrations without inducing precipitation.

  • Thaw one aliquot of the Master Stock at room temperature. Vortex briefly.

  • Prepare a series of sterile microcentrifuge tubes containing 100% DMSO.

  • Perform serial dilutions (e.g., 1:10) transferring the compound from the Master Stock into the subsequent DMSO tubes.

  • Self-Validating Step: Ensure all intermediate tubes are visually clear.

Protocol C: Aqueous Media Spiking (The "Drop-and-Swirl" Technique)

Objective: Introduce the lipophilic compound into aqueous media without causing "solvent shock" or the Ouzo effect (micro-precipitation).

  • Pre-warm Media: Ensure the cell culture media (with or without serum) is pre-warmed to 37°C. Causality: Cold media drastically reduces the solubility limit of the compound, forcing immediate precipitation.

  • Dynamic Addition: Do not pipet the DMSO stock into static media. Instead, create a gentle vortex in the tube of media using a vortex mixer on a low setting.

  • Spiking: While the media is swirling, add the intermediate DMSO stock dropwise directly into the center of the liquid. (Use a 1:1000 dilution ratio to maintain 0.1% final DMSO).

  • Equilibration: Allow the spiked media to sit at 37°C for 5-10 minutes before applying it to the cells. This allows the compound to fully equilibrate with serum proteins (like BSA), which act as natural carriers for lipophilic molecules.

Mechanistic Behavior & Troubleshooting

Physicochemical dissolution equilibrium and potential precipitation pathways in aqueous media.

Quality Control Checks
  • The Tyndall Effect Test: To verify that 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid has not micro-precipitated upon addition to the media, shine a laser pointer or bright LED through the tube in a dark room. If the beam path is highly visible (scattering light), colloidal micro-precipitates have formed.

  • Troubleshooting Precipitation: If precipitation occurs, your final target concentration may exceed the absolute aqueous solubility limit of the compound. You must either:

    • Lower the maximum concentration tested in the assay.

    • Increase the serum concentration in the media (serum albumin binds and solubilizes free fatty acids and lipophilic compounds).

  • Vehicle Control Validation: Always run a well treated with the exact same volume of DMSO (without the drug) as your highest drug concentration. If the vehicle control shows >10% cell death compared to untreated cells, your cell line is highly sensitive to DMSO, and you must reduce the final DMSO concentration to 0.05% or 0.01%[4].

References

  • ChemicalBook. "3-(4-CHLOROPHENYL)-1H-PYRAZOLE-1-ACETIC ACID Structure and Properties." ChemicalBook.
  • National Institutes of Health (NIH) / PMC. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PMC.
  • MDPI. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." MDPI.
  • National Institutes of Health (NIH) / PMC. "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." PMC.

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid in Modern Drug Design

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the strategic applications of the 3-(4-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the strategic applications of the 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid scaffold in the design and development of novel therapeutic agents. We will delve into the mechanistic rationale, provide field-proven experimental protocols, and offer insights into structure-activity relationship (SAR) studies for two primary therapeutic avenues: anti-inflammatory and anticancer drug discovery.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] Pyrazole derivatives are core components of numerous FDA-approved drugs, demonstrating activities ranging from anti-inflammatory (Celecoxib) and anticancer (Crizotinib) to analgesic effects.[4][5]

The specific scaffold, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, presents a particularly compelling starting point for drug design. Its structure is analogous to the known non-steroidal anti-inflammatory drug (NSAID) Lonazolac, which also features a 4-chlorophenyl group and an acetic acid moiety attached to a pyrazole core.[6] This guide will explore how to harness the distinct chemical features of this scaffold to develop novel and potent inhibitors for validated therapeutic targets.

Section 1: The Core Scaffold - A Structural & Mechanistic Rationale

The therapeutic potential of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is derived from the synergistic contribution of its three key structural components. Understanding the role of each moiety is fundamental to designing effective derivatives.

  • The Pyrazole Core: This aromatic heterocycle acts as a rigid backbone. It often serves as a bioisosteric replacement for a benzene ring, offering advantages such as improved water solubility and the ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2).[7] This dual functionality allows for precise interactions within enzyme active sites.

  • The 3-(4-Chlorophenyl) Group: The chlorine atom and the phenyl ring introduce significant lipophilicity. This group is critical for anchoring the molecule within hydrophobic pockets of target proteins, a common feature in the active sites of kinases and cyclooxygenase (COX) enzymes.

  • The 1-Acetic Acid Moiety: The carboxylic acid group is a key interacting element, particularly for targets like COX enzymes. It can form strong ionic bonds or hydrogen bonds with critical amino acid residues (e.g., Arginine) in the active site, which is a hallmark of many NSAIDs. This group also serves as an ideal synthetic handle for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Stomach Lining, Platelets) COX1->PGs_Physiological Homeostasis PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inflammation Scaffold Scaffold-Based Inhibitor Scaffold->COX2 Selective Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by a selective COX-2 inhibitor.

Protocol 1: Synthesis of Amide and Ester Derivatives

Objective: To modify the carboxylic acid moiety to explore SAR and potentially develop prodrugs with improved pharmacokinetic profiles.

Rationale: Converting the carboxylic acid to amides or esters can alter the molecule's polarity, cell permeability, and binding interactions. Amide synthesis with various amines allows for probing steric and electronic requirements in the active site.

Materials:

  • 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Parent Compound)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • An appropriate amine (e.g., benzylamine, morpholine) or alcohol (e.g., ethanol, isopropanol)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the parent compound in anhydrous DCM. Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC. Stir the mixture at room temperature for 30 minutes.

    • Scientist's Note: Pre-activation with EDC/HOBt forms a highly reactive intermediate, minimizing side reactions and improving coupling efficiency.

  • Coupling: To the activated mixture, add 1.1 equivalents of the desired amine (or alcohol) and 2.0 equivalents of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency (IC₅₀) and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Rationale: A fluorescent-based assay provides a high-throughput and sensitive method to quantify enzyme inhibition. Comparing the IC₅₀ values for both isoforms is essential to establish selectivity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Hematin

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of test compounds and Celecoxib in DMSO. Prepare working solutions by serial dilution.

  • Enzyme Incubation: To each well of a 96-well plate, add assay buffer, hematin, ADHP, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 1 µL of the test compound dilutions (or DMSO for vehicle control) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity every minute for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothetical Data Presentation
Compound IDDerivative TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Parent Cmpd Acetic Acid15.21.80.12
Deriv-01 Benzyl Amide> 500.95> 52
Deriv-02 Morpholine Amide25.80.450.02
Deriv-03 Ethyl Ester10.55.60.53
Celecoxib Reference Drug28.40.05568

Section 3: Secondary Application - Design of Anticancer Agents

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. [4]Numerous pyrazole derivatives have shown potent activity against various cancer cell lines by targeting critical signaling pathways, such as those regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. [4]

Hypothesized Mechanism: VEGFR-2 Kinase Inhibition

The 3-(4-chlorophenyl) group can occupy the hydrophobic "gatekeeper" region of the ATP-binding pocket of VEGFR-2, while the pyrazole core forms key hydrogen bonds with the hinge region of the kinase. Modifications to the acetic acid tail can be used to extend into the solvent-exposed region to enhance potency and selectivity.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimer->Pathway activates Response Cell Proliferation, Migration, Angiogenesis Pathway->Response leads to Scaffold Scaffold-Based Inhibitor Scaffold->Dimer Blocks ATP Binding ATP ATP ATP->Dimer phosphorylates

Caption: Simplified VEGFR-2 signaling pathway and the site of kinase inhibition.

Protocol 3: In Vitro Antiproliferative Assay (SRB Assay)

Objective: To evaluate the cytotoxic effect of the synthesized compounds on various human cancer cell lines.

Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the binding of the dye to cellular proteins. It is a reliable and reproducible method for screening the antiproliferative activity of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver). [2][8]* Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds and reference drug (e.g., Doxorubicin).

  • Trichloroacetic acid (TCA), cold.

  • SRB solution (0.4% w/v in 1% acetic acid).

  • Tris base solution (10 mM).

  • 96-well flat-bottom plates.

  • Microplate reader (515 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Cell Fixation: Discard the supernatant and gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Scientist's Note: Cold TCA fixation preserves the cellular protein content for accurate staining.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance (OD) on a microplate reader at 515 nm.

  • Data Analysis:

    • Calculate the percentage growth inhibition for each concentration.

    • Plot percentage growth inhibition versus log concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression.

Hypothetical Data Presentation
Compound IDDerivative TypeMCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)HepG2 GI₅₀ (µM)
Parent Cmpd Acetic Acid45.862.155.3
Deriv-01 Benzyl Amide8.212.59.8
Deriv-02 Morpholine Amide22.135.428.7
Deriv-03 Ethyl Ester30.548.941.6
Doxorubicin Reference Drug0.080.150.21

Section 4: Overall Workflow and Future Directions

The development of a novel drug candidate from a starting scaffold is a multi-step, iterative process. The protocols described above form the core of the initial discovery phase.

Workflow Start Scaffold Selection 3-(4-Chlorophenyl)-1H- pyrazole-1-acetic acid Synthesis Design & Synthesis of Focused Derivative Library (Protocol 1) Start->Synthesis Screening Primary In Vitro Screening (COX or SRB Assays) (Protocols 2 & 3) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis guides new design Hit Hit Identification (Potent & Selective Cmpds) SAR->Hit identifies Optimization Lead Optimization (ADME/Tox Profiling, In Vivo Models) Hit->Optimization

Caption: Iterative workflow for drug design using the pyrazole scaffold.

Based on the hypothetical data, preliminary SAR insights can be drawn. For instance, converting the carboxylic acid to a bulky, hydrophobic amide (Deriv-01) appears to significantly enhance both COX-2 selectivity and antiproliferative activity. This suggests that targeting a hydrophobic region in both enzyme classes could be a fruitful strategy.

Further research should focus on:

  • Kinase Profiling: For anticancer "hits," screen against a panel of kinases to determine selectivity and identify the precise molecular target.

  • ADME/Tox Studies: Evaluate promising compounds for their Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

  • In Vivo Efficacy: Test lead compounds in relevant animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., tumor xenograft models).

  • Exploring Other Targets: The literature also points to the potential of 3-(4-chlorophenyl) pyrazole derivatives as antitubercular and antimicrobial agents, which represent additional avenues for exploration. [9][10] By systematically applying the protocols and design logic outlined in this guide, researchers can effectively leverage the 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid scaffold to discover and develop next-generation therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (No date).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (No date).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (2026).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (No date).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022).
  • Current status of pyrazole and its biological activities - PMC. (No date).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (No date).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025).
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013).
  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2016).
  • 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid – Chem-Impex. (No date).
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (No date).
  • Synthetic process of 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - SciSpace. (No date).
  • CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (No date).
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC. (No date).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (No date).
  • Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed. (2012).
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (No date).

Sources

Application

Application Note: Advanced Protocols for Amide Bond Formation Using 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid

Introduction & Scientific Rationale 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a highly versatile, lipophilic building block widely utilized in the synthesis of advanced pharmaceutical agents and agrochemicals, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a highly versatile, lipophilic building block widely utilized in the synthesis of advanced pharmaceutical agents and agrochemicals, including fungicidal azocyclic amides (1)[1]. Structurally, it features an electron-withdrawing 4-chlorophenyl group that modulates the electronic density of the pyrazole core, while the flexible acetic acid appendage serves as the primary handle for derivatization.

Unlike standard α -amino acids, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid lacks an α -chiral center. Therefore, epimerization (racemization) during carboxylic acid activation is not a concern. The selection of coupling conditions is driven entirely by conversion efficiency, the nucleophilicity of the target amine, and the ease of byproduct removal. This application note establishes self-validating, field-proven methodologies for constructing amide bonds with this specific pyrazole derivative.

Mechanistic Causality & Reagent Selection

To form an amide bond, the thermodynamically stable carboxylic acid must be converted into a highly reactive electrophilic intermediate. We detail two primary pathways:

  • Uronium-Based Activation (HATU/DIPEA): HATU is the premier reagent for coupling sterically hindered or electron-deficient amines (e.g., anilines). The weak base DIPEA deprotonates the pyrazole-1-acetic acid to form a carboxylate ion, which subsequently attacks HATU to generate a highly reactive OAt-active ester (2)[2]. The pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction (3)[3].

  • Carbodiimide-Based Activation (EDC/HOBt): For unhindered primary or secondary aliphatic amines, EDC·HCl paired with HOBt provides an atom-economical route. EDC forms an unstable O-acylisourea intermediate that is rapidly intercepted by HOBt to form a stable active ester, preventing deleterious rearrangement into an unreactive N-acylurea (4)[4].

HATU_Mechanism A 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid + DIPEA Base B Deprotonated Carboxylate Anion A->B Deprotonation C HATU Reagent Addition B->C D OAt-Active Ester Intermediate (Highly Reactive) C->D -PF6, -TMU E Amine Nucleophilic Attack (7-Membered Cyclic TS) D->E Amine Addition F Target Pyrazole Amide + HOAt + TMU Byproducts E->F Amide Bond Formation

Mechanistic pathway of HATU-mediated amide bond formation via an OAt-active ester intermediate.

Quantitative Comparison of Coupling Strategies

The following table summarizes the operational metrics for coupling 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid with various amines based on established literature parameters (5)[5].

Coupling StrategyReagentsIdeal Substrate ScopeTypical YieldsByproduct Removal Method
Uronium-Based HATU, DIPEASterically hindered or electron-deficient amines85 - 98%Flash Chromatography (TMU is organic-soluble)
Carbodiimide-Based EDC·HCl, HOBt, TEAPrimary aliphatic amines, unhindered anilines70 - 90%Simple Aqueous Extraction (Urea is water-soluble)
Acid Halide SOCl2, PyridineHighly unreactive amines50 - 80%Aqueous quench, basic wash

Experimental Protocols

Protocol A: High-Efficiency Uronium Coupling (HATU/DIPEA)

Use this protocol when coupling the pyrazole acid to complex, sterically hindered, or weakly nucleophilic amines.

Self-Validating Principle: The reaction mixture typically transitions from a cloudy suspension to a clear, homogeneous solution as the highly soluble OAt-active ester forms.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (1.0 equiv, e.g., 236.6 mg, 1.0 mmol) and the target amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 522 µL). Causality: Excess base ensures complete deprotonation of the acid and neutralizes any amine hydrochloride salts.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.2 equiv, 456 mg). Causality: Cooling mitigates the exothermic activation step and prevents degradation of the active ester.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Atom-Economical Carbodiimide Coupling (EDC/HOBt)

Use this protocol for standard aliphatic amines where avoidance of column chromatography is desired.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (1.0 equiv, 0.57 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at room temperature (1)[1].

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 - 1.2 equiv, 0.57 mmol), Triethylamine (TEA) (1.5 equiv, 0.85 mmol), and 1-Hydroxybenzotriazole hydrate (HOBt) (0.25 equiv, 0.14 mmol) (1)[1].

  • Amine Addition: Add the target amine (1.0 equiv). Stir the reaction mixture at room temperature for 18–24 hours.

  • Workup: Dilute the reaction with additional DCM (30 mL). Wash sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated aqueous NaHCO3 (20 mL) to remove unreacted acid, and water (20 mL). The water-soluble EDC-urea byproduct is completely removed in these aqueous washes (4)[4]. Dry the organic layer over MgSO4 and concentrate.

Troubleshooting & Self-Validation Workflow

To ensure the integrity of the synthesis, continuous monitoring via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) is mandatory.

  • Incomplete Conversion: If LC-MS indicates unreacted pyrazole acid after 4 hours, the amine may be too electron-deficient. Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to super-activate the intermediate (5)[5].

  • Formation of N-Acylurea (EDC Protocol): If an unexpected mass peak corresponding to the acid + EDC (+155 Da) appears, the O-acylisourea has rearranged. Solution: Ensure the initial activation step is strictly maintained at 0 °C and verify the quality/dryness of the HOBt additive.

Protocol_Workflow S1 1. Reagent Preparation Acid + Amine in DMF/DCM S2 2. Activation (0°C to RT) Add Coupling Reagent + Base S1->S2 S3 3. Reaction Monitoring LC-MS / TLC Analysis S2->S3 Cond Conversion > 95%? S3->Cond S4 4. Aqueous Workup Acid/Base Washes Cond->S4 Yes Opt Add 0.2 eq Reagents Continue Stirring Cond->Opt No S5 5. Final Purification Flash Chromatography S4->S5 Opt->S3

Self-validating experimental workflow for pyrazole-1-acetic acid amide coupling and purification.

References

  • Title: Fungicidal azocyclic amides (WO2008013925A2)
  • Title: HATU Source: Wikipedia URL
  • Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: Benchchem URL
  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

reducing synthetic impurities in 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid crystallization

Welcome to the Technical Support Center for API and Intermediate Development. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and Intermediate Development. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic and purification hurdles associated with 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid [1].

This compound presents unique crystallization challenges primarily due to the formation of stubborn regioisomers during its synthesis. Below, you will find a deep dive into the mechanistic origins of these impurities, targeted troubleshooting FAQs, quantitative solvent data, and a self-validating experimental protocol to ensure high-purity isolation.

Part 1: Mechanistic Origins of Impurities

The synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid typically involves the N-alkylation of 3-(4-chlorophenyl)-1H-pyrazole using an alkylating agent like chloroacetic acid or ethyl bromoacetate[2]. The primary challenge in this step is regioselectivity .

Because the pyrazole ring undergoes rapid tautomerization in solution, both the N1 and N2 nitrogen atoms are nucleophilic. While the 3-isomer is generally favored due to reduced steric hindrance from the 4-chlorophenyl group, the reaction invariably produces a significant fraction of the 5-isomer (5-(4-chlorophenyl)-1H-pyrazole-1-acetic acid) [3]. This regioisomer has very similar physicochemical properties to the target molecule, making standard silica gel chromatography inefficient and necessitating advanced crystallization techniques[4].

ReactionPathway SM 3-(4-Chlorophenyl)-1H-pyrazole (Tautomeric Mixture) ReactionNode N-Alkylation (Base/Solvent) SM->ReactionNode Reagent Chloroacetic Acid (Alkylating Agent) Reagent->ReactionNode Target 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Target 3-Isomer) Impurity 5-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Regioisomer Impurity) ReactionNode->Target Kinetic/Steric Preference (Major) ReactionNode->Impurity Tautomeric Attack (Minor)

Mechanistic pathway of pyrazole N-alkylation illustrating the formation of the regioisomer impurity.

Part 2: Troubleshooting Guides & FAQs

Q1: My product consistently "oils out" (forms a biphasic liquid) during cooling instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone width (MSZW) before actual crystal nucleation can begin. In pyrazole-acetic acids, the presence of the 5-isomer impurity acts as a melting-point depressant, further encouraging oiling out. Causality & Solution: To prevent this, you must shift from kinetic to thermodynamic control. Use a binary solvent system (like Ethanol/Water) to gently lower the solubility threshold. More importantly, seed the solution with pure 3-isomer crystals at a temperature just below the saturation point (e.g., 55°C) to force heterogeneous nucleation before the oiling-out boundary is reached.

Q2: I am seeing a persistent 10-15% of the 5-isomer in my final crystallized product. Why isn't the crystallization rejecting it? A2: If the 5-isomer is co-crystallizing, your cooling rate is likely too fast, leading to the rapid formation of a flawed crystal lattice that traps the impurity (inclusion). Causality & Solution: The 3-isomer and 5-isomer have different dipole moments. By selecting a solvent system where the 5-isomer is significantly more soluble (such as a Toluene/Heptane mixture), and cooling at a strictly controlled rate of 0.5°C/min , you allow the crystal lattice of the 3-isomer to grow perfectly, rejecting the 5-isomer into the mother liquor[5].

Q3: The crude product has a dark yellow/brown tint that persists through crystallization. What causes this and how is it removed? A3: Colored impurities in pyrazole synthesis are almost always oxidative degradation products of the hydrazine starting materials or trace transition-metal complexes[4]. Pyrazoles are excellent ligands and will pull trace metals into the organic phase. Causality & Solution: Add 5% w/w activated charcoal during the hot dissolution phase. The highly porous carbon matrix adsorbs these large, conjugated degradation products and metal complexes via π-π stacking and van der Waals forces. A subsequent hot filtration removes the charcoal, leaving a colorless filtrate.

Part 3: Quantitative Data: Solvent Profiling

Selecting the correct solvent is the most critical variable in separating pyrazole regioisomers. The table below summarizes the thermodynamic performance of various solvent systems for isolating the 3-isomer.

Solvent SystemRatio (v/v)3-Isomer Recovery (%)5-Isomer Depletion FactorCausality / Notes
Ethanol / Water 80:2078%High (>10x)High polarity differential easily rejects the 5-isomer into the mother liquor. Prone to oiling out if cooled >1°C/min.
Toluene / Heptane 50:5085%Moderate (5x)Excellent yield due to the anti-solvent (heptane) effect. Requires rigorous stirring to prevent inclusion of impurities.
Ethyl Acetate 10060%Low (<2x)Poor separation; both regioisomers exhibit nearly identical solubility profiles in this solvent.
Isopropanol 10072%High (>10x)Slower crystallization kinetics allow for highly ordered, pure crystal growth. Recommended for final polishing.

Part 4: Self-Validating Crystallization Protocol

This protocol utilizes an Ethanol/Water system and is designed as a self-validating system . This means the workflow includes built-in In-Process Controls (IPCs) that confirm the success of each step before you proceed, ensuring that failure points are caught immediately.

CrystallizationWorkflow Crude Crude Mixture (3-Isomer + 5-Isomer + Byproducts) Dissolution Hot Dissolution (Ethanol/Water 80:20 at 75°C) Crude->Dissolution Charcoal Activated Charcoal Treatment (5% w/w, 30 min hold) Dissolution->Charcoal HotFiltration Hot Filtration (Removes Particulates/Charcoal) Charcoal->HotFiltration Cooling Controlled Cooling (0.5°C/min) & Seeding at 55°C HotFiltration->Cooling Crystallization Selective Nucleation & Growth (Isothermal hold at 5°C) Cooling->Crystallization Separation Vacuum Filtration Crystallization->Separation PureProduct Pure 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (>99% Purity) Separation->PureProduct Filter Cake MotherLiquor Mother Liquor (Contains 5-Isomer & Soluble Impurities) Separation->MotherLiquor Filtrate

Self-validating crystallization workflow for isolating the 3-isomer and rejecting the 5-isomer.

Step-by-Step Methodology:
  • Hot Dissolution: Suspend the crude pyrazole mixture in an 80:20 (v/v) mixture of Ethanol/Water (approx. 10 volumes relative to crude mass). Heat the reactor to 75°C under continuous agitation until complete dissolution is achieved.

  • Impurity Adsorption: Add 5% w/w activated charcoal to the hot solution. Maintain agitation at 75°C for 30 minutes. Causality: The extended hold time at high temperature lowers solvent viscosity, allowing maximum diffusion of colored impurities into the charcoal pores.

  • Hot Filtration: Filter the solution rapidly through a pre-heated Celite pad into a clean, jacketed crystallizer.

    • Validation Check 1 (IPC): Take a 100 µL aliquot of the hot filtrate, dilute in mobile phase, and run a rapid UPLC method. The 3-isomer to 5-isomer ratio must be verified before cooling. If the 5-isomer exceeds 30% at this stage, the solvent ratio must be adjusted (add 5% more water) to prevent co-crystallization.

  • Controlled Nucleation: Program the crystallizer to cool at a strict rate of 0.5°C/min . When the internal temperature reaches 55°C (the metastable zone), introduce 0.5% w/w of pure 3-isomer seed crystals.

  • Crystal Growth: Continue cooling at 0.5°C/min down to 5°C. Hold isothermally at 5°C for 2 hours to maximize yield. Causality: The isothermal hold allows the supersaturation curve to fully deplete, ensuring all available 3-isomer precipitates while the 5-isomer remains dissolved.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold 80:20 Ethanol/Water.

    • Validation Check 2 (IPC): Analyze the mother liquor via HPLC. A successful crystallization is validated if the mother liquor is highly enriched in the 5-isomer (>60% relative area). If the mother liquor contains predominantly the 3-isomer, it indicates the cooling rate was too fast or the mixture oiled out, requiring immediate re-dissolution.

  • Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

Welcome to the Heterocycle Stability Solutions Center. As a Senior Application Scientist, I have designed this portal to address the specific degradation mechanisms of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Stability Solutions Center. As a Senior Application Scientist, I have designed this portal to address the specific degradation mechanisms of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid . This compound is a critical building block in pharmaceutical drug discovery and agrochemical synthesis (such as in the development of oxathiapiprolin derivatives).

To ensure the integrity of your high-throughput screening libraries and synthetic workflows, this guide moves beyond basic storage advice. Here, we provide the mechanistic causality behind degradation, self-validating experimental protocols, and field-proven troubleshooting strategies to maintain >99% assay purity over long-term storage.

Part 1: Mechanistic Overview of Degradation

Understanding why a molecule degrades is the first step in preventing it. While pyrazole-1-acetic acid derivatives exhibit robust hydrolytic stability at neutral pH [1], they possess specific molecular vulnerabilities when exposed to environmental stress [3]:

  • Thermal Decarboxylation: The N-acetic acid moiety is susceptible to spontaneous decarboxylation under thermal stress. This reaction is often auto-catalyzed by trace moisture, yielding a 1-methylpyrazole degradant.

  • Photolytic Dehalogenation: The C-Cl bond on the phenyl ring can undergo homolytic cleavage when exposed to UV radiation (present in ambient laboratory lighting), leading to a des-chloro degradant and subsequent oxidation of the pyrazole core.

  • Solvent-Induced Reactions: Storing the free carboxylic acid in nucleophilic solvents (like methanol) or hygroscopic solvents (like DMSO) leads to esterification or oxidative adduct formation over time.

DegradationMechanisms API 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Intact Molecule) Stress1 Thermal Stress / Moisture API->Stress1 Stress2 UV/Vis Light Exposure API->Stress2 Mech1 Decarboxylation (-CO2) Stress1->Mech1 Mech2 Dehalogenation / Oxidation (-Cl radical) Stress2->Mech2 Deg1 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole (Degradant A) Mech1->Deg1 Deg2 3-Phenyl-1H-pyrazole-1-acetic acid (Degradant B) Mech2->Deg2

Fig 1: Primary degradation pathways of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid under stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid showed a 2% drop in purity and a new peak on HPLC after 6 months at room temperature. What happened? A1: The new peak is likely 3-(4-chlorophenyl)-1-methyl-1H-pyrazole, the product of thermal decarboxylation. While N-linked acetic acids are generally more stable than their C-linked counterparts, they will slowly lose CO₂ if exposed to thermal stress [2]. This process is exponentially accelerated if the powder absorbed atmospheric moisture, which acts as a catalyst for micro-environmental pH shifts.

Q2: The powder has developed a slight yellow tint, though the assay is still >98%. Is it compromised? A2: Yes, yellowing is a classic macroscopic indicator of photolytic degradation and trace oxidation. When exposed to ambient fluorescent lighting, the C-Cl bond on the chlorophenyl ring undergoes homolytic cleavage. The resulting radicals oxidize the electron-rich pyrazole core, creating highly conjugated (and therefore colored) trace impurities. Always store this compound in opaque or amber containers.

Q3: Can I store this compound as a pre-dissolved stock solution in DMSO or Methanol for my high-throughput screening (HTS) library? A3: No. Storing free carboxylic acids in methanol leads to spontaneous Fischer esterification over time, converting your active pharmaceutical ingredient (API) into a methyl ester degradant. In DMSO, the compound is prone to oxidation, especially since DMSO is highly hygroscopic and will pull water from the air, promoting hydrolysis. You must store the compound as a dry powder and reconstitute it immediately before use.

Part 3: Quantitative Storage Data

To optimize your inventory management, refer to the following stability matrix. These parameters dictate the expected shelf life based on environmental controls.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Optimal -20°CArgon GasAmber Glass, PTFE seal> 5 yearsNone
Acceptable 4°CDry AirOpaque HDPE1 - 2 yearsTrace moisture absorption
Sub-optimal 25°CAmbient AirClear Glass< 6 monthsPhotolysis, Decarboxylation
Solution (MeOH) 4°CAmbient AirClear Glass< 1 monthSpontaneous Esterification

Part 4: Self-Validating Experimental Protocol

To guarantee the long-term stability of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, follow this self-validating workflow. The inclusion of a mandatory Quality Control (QC) gate ensures the system validates its own integrity before the compound is committed to long-term storage.

StorageWorkflow S1 1. Vacuum Drying (24h at 35°C) QC QC Check: Karl Fischer Titration S1->QC S2 2. Aliquoting (Amber Vials) S3 3. Argon Purge (Displace O2/H2O) S2->S3 S4 4. PTFE Sealing (Airtight closure) S3->S4 S5 5. Cold Storage (-20°C) S4->S5 QC->S1 Fail (>0.5%) QC->S2 Pass (<0.5%)

Fig 2: Self-validating workflow for the long-term inert storage of pyrazole-1-acetic acid derivatives.

Protocol: Ultra-Dry Inert Storage Preparation

Step 1: High-Vacuum Desiccation

  • Action: Transfer the API powder to a wide-mouth crystallization dish to maximize surface area. Dry under high vacuum (<0.1 mbar) at 35°C for 24 hours.

  • Causality: Interstitial water is the primary catalyst for auto-catalytic degradation. Removing moisture completely halts hydrolysis and slows decarboxylation.

Step 2: Self-Validation (Karl Fischer Titration)

  • Action: Sample 50 mg of the dried powder and perform a Karl Fischer coulometric titration.

  • Validation Check: The moisture content must be <0.5% w/w . If the result is >0.5%, the batch fails QC and must be returned to Step 1. This ensures the protocol is objectively verified before proceeding.

Step 3: Aliquoting into Amber Glass

  • Action: Transfer the validated powder into Type I borosilicate amber glass vials.

  • Causality: Amber glass blocks UV radiation (specifically wavelengths <400 nm), preventing the photolytic homolytic cleavage of the C-Cl bond.

Step 4: Argon Blanketing

  • Action: Purge the headspace of each vial with ultra-high purity (UHP) Argon gas for 15 seconds using a manifold.

  • Causality: Argon is denser than air. It physically displaces both oxygen (preventing oxidative degradation) and atmospheric moisture from the vial headspace.

Step 5: PTFE-Sealing and Cold Storage

  • Action: Seal the vials immediately with PTFE-lined caps and store in a monitored -20°C freezer.

  • Causality: PTFE provides a chemically inert, impermeable barrier that outlasts standard silicone septa. The sub-zero temperature exponentially decreases the kinetic rate of any residual thermal degradation pathways.

References

  • Food and Agriculture Organization of the United Nations (FAO) . OXATHIAPIPROLIN (291) - Pesticide Residues in Food. Evaluates the hydrolytic stability and metabolism of related pyrazole-1-acetic acid derivatives.

  • Fisher Scientific . SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid. Outlines standard stability, reactivity, and thermal decomposition hazards for pyrazole-acetic acid frameworks.

  • U.S. Environmental Protection Agency . Environmental Fate and Ecological Risk Assessment for the New Chemical Registration of Oxathiapiprolin. Details the photochemical degradation pathways of pyrazole-based compounds.

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the specific mechanistic hurdles of cross-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the specific mechanistic hurdles of cross-coupling 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid .

This molecule presents a dual challenge: an inert electrophilic site and an unprotected acidic moiety. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to successfully drive your palladium loading down to parts-per-million (ppm) levels without sacrificing yield.

The Mechanistic Challenge

To optimize catalyst loading for this specific pyrazole derivative, you must engineer a system that simultaneously addresses two competing molecular features:

  • The Inert Aryl Chloride: The C(sp2)-Cl bond on the 4-chlorophenyl ring is notoriously inert compared to bromides and iodides, requiring1 to overcome the high activation barrier for oxidative addition[1].

  • The Free Carboxylic Acid: The acetic acid moiety (-COOH) introduces a Brønsted acid into the system. If unaddressed, this functional group will alter the reaction's stoichiometry by neutralizing the base required for the critical transmetalation step, potentially 2[2].

Frequently Asked Questions (FAQs)

Q: Why does my cross-coupling stall at 1-2 mol% Pd loading when using standard PPh3 or dppf ligands? A: Aryl chlorides possess a significantly higher bond dissociation energy than aryl bromides. Standard phosphine ligands lack the electron density to sufficiently enrich the palladium center for oxidative addition, and they lack the steric bulk required to accelerate reductive elimination. To push catalyst loading below 0.1 mol% (1000 ppm), you must transition to3 or N-heterocyclic carbenes (NHCs), which stabilize the active Pd(0) species while promoting rapid catalytic turnover[3].

Q: How does the free acetic acid group impact my base selection and stoichiometry? A: The -COOH group will immediately consume one equivalent of base to form the corresponding water-soluble carboxylate salt. If you use the standard 2.0 equivalents of base for a Suzuki-Miyaura coupling, only 1.0 equivalent remains—insufficient to efficiently form the reactive boronate complex needed for transmetalation. You must use1 (e.g., K3PO4) to ensure the catalytic cycle proceeds without stalling[1].

Q: Can I reduce catalyst loading by performing a decarboxylative cross-coupling instead of targeting the aryl chloride? A: While4 is a powerful tool for aromatic carboxylic acids[4], the acetic acid moiety on the pyrazole ring is sp3-hybridized and highly resistant to standard protodecarboxylation. Optimization should strictly focus on activating the aryl chloride using5[5].

Troubleshooting Guide

Issue: High levels of protodehalogenation (reduction of the aryl chloride).
  • Mechanistic Cause: Protodehalogenation occurs when transmetalation is too slow, allowing the oxidative addition complex to undergo hydrogen abstraction from the solvent (e.g., isopropanol) or beta-hydride elimination.

  • Causal Solution: Switch to a more sterically demanding ligand (like XPhos) to accelerate transmetalation. Alternatively, transition to a biphasic solvent system (e.g., Toluene/H2O), which has been shown to5 and suppress off-cycle hydrogen abstraction[5].

Issue: Catalyst precipitation (Palladium black formation) at ultra-low loadings (<500 ppm).
  • Mechanistic Cause: At parts-per-million loadings, even trace amounts of dissolved oxygen will irreversibly oxidize electron-rich phosphine ligands. This leaves the Pd(0) center under-ligated, causing it to aggregate into inactive palladium black.

  • Causal Solution: Rigorously degas all solvents using the freeze-pump-thaw method. Utilize3. These precatalysts generate a precise 1:1 ratio of active Pd(0) to ligand upon activation, preventing the formation of under-ligated species that are prone to aggregation[3].

Optimization Workflow Diagram

G A Substrate Analysis: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid B Challenge 1: Inert Aryl Chloride A->B C Challenge 2: Free Carboxylic Acid A->C D Solution: Electron-rich, bulky ligands (e.g., XPhos, SPhos) B->D E Solution: Excess Base (>3.0 eq) to form carboxylate C->E F Precatalyst Selection: Buchwald G3/G4 Palladacycles D->F E->F G Optimization: Titrate Pd loading (1 mol% -> 100 ppm) F->G

Caption: Logical workflow for optimizing catalyst loading in dual-challenge substrates.

Experimental Protocol: Self-Validating Ultra-Low Loading Suzuki Coupling (100 ppm Pd)

This protocol is designed as a self-validating system. Visual cues and stoichiometric checkpoints ensure that intermediate failures (e.g., catalyst oxidation) are caught before consuming valuable starting materials.

Step 1: Reagent Preparation & Degassing

  • Charge a Schlenk flask with 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and K3PO4 (3.5 equiv). Note: The excess base accounts for the carboxylic acid deprotonation.

  • Add a 4:1 mixture of THF/H2O.

  • Self-Validation Check: Ensure the solid completely dissolves. The formation of the water-soluble pyrazole-acetate salt should yield a clear solution.

  • Degas the mixture via three consecutive freeze-pump-thaw cycles.

Step 2: Precatalyst Activation

  • In an argon-filled glovebox, prepare a stock solution of XPhos Pd G3 (0.01 mol%, 100 ppm) in anhydrous, degassed THF.

  • Inject the precatalyst solution into the reaction flask at room temperature.

  • Self-Validation Check: Upon injection and slight warming, the solution should shift from pale yellow to a distinct deep red/orange. This color change confirms the deprotonation of the palladacycle and the release of the active, monoligated Pd(0) species. If the solution remains pale yellow or turns black, the catalyst has failed to activate or has decomposed; abort and re-degas solvents.

Step 3: Reaction Execution

  • Heat the reaction mixture to 60 °C under vigorous stirring (1000 rpm) to ensure efficient mixing of the biphasic system.

  • Monitor via LC-MS after 2 hours. The high activity of the XPhos ligand should drive the reaction to >95% conversion rapidly, preventing catalyst degradation over time.

Step 4: Workup & Isolation

  • Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the acetic acid moiety.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Data Presentation: Catalyst Loading Optimization Matrix

The following table summarizes the quantitative impact of ligand and base selection on catalyst loading efficiency for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid.

Ligand / PrecatalystBase (Equiv)Solvent SystemPd LoadingYield (%)Mechanistic Observation / Failure Mode
Pd(PPh3)4K2CO3 (2.0)Toluene/H2O5.0 mol%12%Incomplete conversion; base depleted by -COOH
Pd(dppf)Cl2K3PO4 (3.0)Dioxane/H2O2.0 mol%45%Slow oxidative addition to the inert aryl chloride
XPhos Pd G3K3PO4 (3.5)THF/H2O0.1 mol%94%Clean conversion; rapid transmetalation
SPhos Pd G3K3PO4 (3.5)i-PrOH/H2O100 ppm91%Highly efficient; requires strict anaerobic conditions

References

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides Source: ACS Publications URL: 1

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry (RSC Publishing) URL: 5

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides Source: PMC (NIH) URL: 2

  • Strategies to reduce catalyst loading in 2,4-dichlorobenzylzinc chloride reactions Source: Benchchem URL: 3

  • Decarboxylative cross-coupling Source: Wikipedia URL: 4

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid: Solvent Effects and Spectral Resolution

As a Senior Application Scientist in analytical chemistry, I frequently oversee the structural validation of nitrogen-rich heterocycles. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a highly valuable building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently oversee the structural validation of nitrogen-rich heterocycles. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a highly valuable building block in drug discovery, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors like Lonazolac analogs.

However, accurately assigning its Nuclear Magnetic Resonance (NMR) spectra requires a nuanced understanding of solvent-solute interactions. Unsubstituted pyrazoles undergo rapid annular tautomerism, averaging the C-3 and C-5 positions on the NMR timescale. N-alkylation with an acetic acid moiety "freezes" this tautomeric state, making the 3- and 5-positions distinct.

This guide objectively compares the analytical performance and spectral resolution of this compound in two primary NMR solvents—DMSO-d₆ and CDCl₃ —providing researchers with a self-validating framework for structural confirmation.

Experimental Causality: The Physics of Solvent Selection

The choice between DMSO-d₆ and CDCl₃ is not arbitrary; it fundamentally alters the observed chemical shifts ( δ ) and coupling constants ( J ) due to distinct dielectric properties and hydrogen-bonding capabilities. As demonstrated by Abboud et al. , solvent polarity significantly impacts the 13 C parameters of N-substituted pyrazoles.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular dimerization of the carboxylic acid group. This causality yields a sharp, highly deshielded -COOH proton signal (~12.8 ppm) and provides excellent solvation, leading to sharp, well-resolved pyrazole ring protons.

  • CDCl₃ (Chloroform-d): In this non-polar environment, the acetic acid moieties rapidly form hydrogen-bonded dimers. This dynamic exchange broadens the -COOH signal, often causing it to blend into the baseline. However, CDCl₃ alters the magnetic susceptibility around the 4-chlorophenyl ring, occasionally providing superior chemical shift dispersion for the AA'BB' aromatic spin system compared to highly polar solvents.

Comparative Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR data, comparing the spectral resolution in both solvent systems.

Table 1: 1 H NMR Spectral Comparison (400 MHz, 298 K)
Proton AssignmentDMSO-d₆ ( δ ppm, mult, J in Hz)CDCl₃ ( δ ppm, mult, J in Hz)Diagnostic Utility & Causality
-COOH 12.85 (br s, 1H)10.50 (br s, 1H)Sharp in DMSO due to H-bond disruption; broad/dimerized in CDCl₃.
Phenyl H-2', H-6' 7.85 (d, J = 8.4, 2H)7.75 (d, J = 8.5, 2H)Deshielded by the adjacent pyrazole ring current.
Pyrazole H-5 7.80 (d, J = 2.2, 1H)7.50 (d, J = 2.3, 1H)Deshielded by the adjacent N-1 atom and carbonyl anisotropy.
Phenyl H-3', H-5' 7.48 (d, J = 8.4, 2H)7.38 (d, J = 8.5, 2H)Ortho to the electronegative chlorine atom.
Pyrazole H-4 6.85 (d, J = 2.2, 1H)6.60 (d, J = 2.3, 1H)Shielded relative to H-5; confirms the 1,3-substitution pattern.
N-CH₂- 5.05 (s, 2H)4.95 (s, 2H)Distinct singlet; confirms successful N-alkylation.
Table 2: 13 C NMR Spectral Comparison (100 MHz, 298 K)
Carbon AssignmentDMSO-d₆ ( δ ppm)CDCl₃ ( δ ppm)Structural Significance
C=O (Acid) 169.5172.1Carbonyl resonance; highly sensitive to solvent H-bonding.
Pyrazole C-3 149.2151.0Quaternary carbon attached to the chlorophenyl ring.
Phenyl C-4' (C-Cl) 132.5133.8Quaternary carbon bearing the chlorine atom.
Pyrazole C-5 133.5132.8Adjacent to N-1; heavily influenced by the N-CH₂ group.
Phenyl C-1' 131.8130.5Ipso carbon connecting the benzene and pyrazole rings.
Phenyl C-3', C-5' 128.9129.1Aromatic methine carbons ortho to chlorine.
Phenyl C-2', C-6' 127.2127.5Aromatic methine carbons ortho to pyrazole.
Pyrazole C-4 103.8104.2Most shielded sp² carbon in the heterocyclic system.
N-CH₂- 52.452.8Aliphatic carbon; definitively proves N-1 substitution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, I employ a self-validating protocol. Every step contains an internal quality check to prevent artifact generation.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃).

  • Validation Check: The solution must be completely optically clear. Particulates cause magnetic susceptibility gradients that ruin lineshape. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and tune the probe for both 1 H and 13 C frequencies.

  • Validation Check: The wobble curve must hit the baseline exactly at the target frequency, ensuring maximum power transfer and optimal Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium frequency of the solvent. Adjust Z0–Z5 gradients.

  • Validation Check: The Full Width at Half Maximum (FWHM) of the residual solvent peak must be ≤ 1.0 Hz. Refer to Fulmer et al. to accurately identify and calibrate against residual solvent impurities (e.g., DMSO quintet at 2.50 ppm).

Step 4: Data Acquisition

  • Action: Acquire 1 H spectra with 16 scans (ns=16), a 30° flip angle, and a relaxation delay (d1) of 2 seconds. For 13 C, use ns=512 to 1024 with proton decoupling (WALTZ-16).

  • Validation Check: Ensure the baseline is flat before the first peak and after the last peak, confirming no receiver overload or truncation artifacts.

Step 5: Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase manually.

Analytical Workflow Visualization

The following diagram maps the logical progression of our self-validating NMR workflow, ensuring high-fidelity data capture for pyrazole derivatives.

NMR_Workflow A 1. Sample Prep (15 mg/0.6 mL) B 2. Solvent Selection (DMSO-d6 vs CDCl3) A->B C 3. Shimming & Lock (FWHM ≤ 1.0 Hz) B->C D 4. Acquisition (1H / 13C Channels) C->D E 5. FT & Phasing (Zero-filling applied) D->E

Fig 1: Self-validating NMR workflow for pyrazole derivatives ensuring high spectral resolution.

Conclusion

For the structural validation of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, DMSO-d₆ is the superior analytical product . Its ability to break carboxylic acid dimers provides a critical diagnostic proton signal (~12.85 ppm) that is otherwise lost in CDCl₃. Furthermore, the strong solvating power of DMSO ensures sharp, unambiguous doublets for the pyrazole H-4 and H-5 protons, allowing researchers to definitively confirm the 1,3-substitution pattern over the unwanted 1,5-isomer byproduct.

References

  • Abboud, J.-L. M., et al. "Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole." Magnetic Resonance in Chemistry, 1991. URL: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]

Comparative

mass spectrometry fragmentation pattern analysis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

Advanced Structural Elucidation of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid: A Comparative Guide to HRMS vs. QqQ Mass Spectrometry By: Senior Application Scientist Executive Summary The pyrazole-1-acetic acid scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid: A Comparative Guide to HRMS vs. QqQ Mass Spectrometry

By: Senior Application Scientist

Executive Summary

The pyrazole-1-acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous anti-inflammatory agents and cyclooxygenase (COX) inhibitors[1]. For drug development professionals, the accurate structural elucidation of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid and its downstream metabolites is a critical regulatory requirement.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) against Triple Quadrupole (QqQ) Mass Spectrometry for the fragmentation analysis of this compound. By examining the causality behind its gas-phase dissociation, we provide a self-validating analytical framework for its characterization.

The Causality of Fragmentation: Mechanistic Insights

To optimize any mass spectrometry workflow, one must first understand the intrinsic chemical logic of the molecule. Under positive Electrospray Ionization (ESI+), 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid ([M+H]+ theoretical m/z 237.0425) exhibits three distinct, energy-dependent fragmentation domains:

  • The Labile Acetic Acid Moiety (Low Collision Energy): Protonation preferentially occurs at the basic N2 atom of the pyrazole ring. However, the pendant acetic acid group is highly susceptible to thermal and collisional degradation. At low collision energies (CE 15-20 eV), the molecule undergoes a rapid neutral loss of water (-18.01 Da) via a cyclic transition state, yielding an abundant fragment at m/z 219.0319. Competing with this is the direct decarboxylation (-CO₂, -43.99 Da), a hallmark cleavage pathway for heterocyclic acetic acids[2].

  • N-Alkyl Cleavage (Medium Collision Energy): As collision energy increases (CE 30-40 eV), the N1-CH₂ bond cleaves entirely. The loss of the acetic acid side chain (often as a neutral ketene and water, or glycolic acid equivalent) leaves the highly stable protonated pyrazole core at m/z 179.0376.

  • The Isobaric Rupture Challenge (High Collision Energy): At high energies (CE >50 eV), the aromatic pyrazole ring finally ruptures. This is where the analytical challenge peaks. The[M+H - H₂O]+ ion (m/z 219.0319) can undergo two competing secondary losses:

    • Pathway A: Loss of carbon monoxide (CO, 27.9949 Da) from the acetic acid remnant, yielding [C₁₀H₈ClN₂]+ at m/z 191.0370.

    • Pathway B: Expulsion of nitrogen gas (N₂, 28.0061 Da) from the pyrazole ring, yielding [C₁₁H₈ClO]+ at m/z 191.0258.

This 0.0112 Da difference is the exact inflection point where instrument selection dictates data integrity[3].

Technology Comparison: HRMS vs. QqQ Performance

When establishing a workflow for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid, the choice between HRMS and QqQ depends entirely on whether the goal is structural discovery or targeted quantification.

Table 1: Platform Performance Comparison for Pyrazole-Acetic Acids
Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap)Strategic Application
Mass Accuracy ± 0.1 Da (Unit Resolution)< 3 ppmHRMS is mandatory for distinguishing isobaric fragments (CO vs. N₂ loss).
Sensitivity (LOD) Sub-ng/mL (Attogram level)Low ng/mL (Femtogram level)QqQ is superior for high-throughput PK/PD quantification via MRM.
Isobaric Resolution Cannot resolve m/z 191.0370 vs 191.0258Easily resolves with R > 60,000HRMS prevents false-positive structural assignments during metabolite ID.
Isotopic Fidelity Moderate (³⁵Cl/³⁷Cl ratio often skewed)Exceptional (Preserves exact 3:1 ratio)HRMS validates the retention of the 4-chlorophenyl moiety in fragments.
Table 2: Exact Mass Assignments for Key Fragment Ions

Data derived from HRMS (Orbitrap) ESI+ acquisition.

Fragment IdentityElemental CompositionTheoretical m/zNeutral Loss
Parent Ion [C₁₁H₁₀ClN₂O₂]+237.0425N/A
Dehydration [C₁₁H₈ClN₂O]+219.0319- H₂O (18.0106 Da)
Decarboxylation [C₁₀H₁₀ClN₂]+193.0527- CO₂ (43.9898 Da)
CO Loss Pathway [C₁₀H₈ClN₂]+191.0370- H₂O, - CO
Pyrazole Core [C₉H₈ClN₂]+179.0376- C₂H₂O₂ (58.0054 Da)
Chlorophenyl Cation [C₆H₄Cl]+111.0002Pyrazole Cleavage

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes internal isotopic checks and stepped collision energies to confirm structural assignments without relying solely on external standards.

Step 1: System Suitability & Blank Validation

  • Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and rule out column carryover.

  • Inject a 10 ng/mL tuning standard of a known chlorinated pyrazole to verify mass accuracy (< 5 ppm error) and ensure the ³⁵Cl/³⁷Cl isotopic ratio reads exactly 3:1.

Step 2: Sample Preparation

  • Dissolve 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the[M+H]+ state for the pyrazole nitrogen, while the organic modifier ensures the hydrophobic chlorophenyl moiety remains solvated.

Step 3: Chromatographic Separation

  • Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Acquisition (Stepped CE)

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Activation: Utilize Stepped Normalized Collision Energy (NCE) set to 20, 40, and 60. Causality: The acetic acid group fragments at low energy (NCE 20), whereas the robust pyrazole ring requires high energy (NCE 60) to rupture. A stepped approach captures the entire fragmentation continuum in a single MS2 scan, ensuring no intermediate ions are missed.

  • Validation Check: Review the MS2 spectra for the m/z 111.0002 fragment. If this fragment lacks the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern, the mass calibration has drifted, and the run must be invalidated.

Fragmentation Pathway Visualization

Below is the logical mapping of the collision-induced dissociation (CID) pathways for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid.

MS_Fragmentation Parent [M+H]+ m/z 237.0425 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid LossH2O [M+H - H2O]+ m/z 219.0319 Parent->LossH2O - H2O (-18.01 Da) Low CE LossCO2 [M+H - CO2]+ m/z 193.0527 Parent->LossCO2 - CO2 (-43.99 Da) Low CE PyrazoleCore Protonated Pyrazole Core [C9H8ClN2]+ m/z 179.0376 Parent->PyrazoleCore - C2H2O2 (-58.01 Da) Med CE LossHCOOH [M+H - HCOOH]+ m/z 191.0370 LossH2O->LossHCOOH - CO (-27.99 Da) Med CE Chlorophenyl Chlorophenyl Cation [C6H4Cl]+ m/z 111.0002 PyrazoleCore->Chlorophenyl Pyrazole Cleavage High CE

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

References

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Publishing, 2015.
  • National Institutes of Health. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC, 2023.
  • BenchChem Technical Support Team. "Definitive Guide to Mass Spectrometry of Brominated Pyrazoles: Fragmentation & Isomer Differentiation." BenchChem, 2026.

Sources

Validation

Biological Efficacy Comparison: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid vs. Standard Pyrazoles

Executive Summary & Structural Rationale In the landscape of heterocyclic medicinal chemistry, pyrazole derivatives are recognized as "privileged scaffolds" due to their broad spectrum of biological activities, most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of heterocyclic medicinal chemistry, pyrazole derivatives are recognized as "privileged scaffolds" due to their broad spectrum of biological activities, most notably in anti-inflammatory and antimicrobial applications[1]. As a Senior Application Scientist, I frequently evaluate novel synthetic intermediates against established clinical standards. This guide provides an objective, data-driven comparison of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid against standard pyrazoles such as Celecoxib (a selective COX-2 inhibitor) and Lonazolac (a traditional pyrazole-acetic acid NSAID).

The biological efficacy of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is driven by two highly deliberate structural modifications:

  • The 4-Chlorophenyl Moiety: The addition of the para-chloro substitution significantly enhances the lipophilicity of the molecule. Causally, this allows the compound to penetrate deeper into the hydrophobic binding pocket of target enzymes (like COX-2) compared to unsubstituted pyrazoles[2].

  • The Acetic Acid Motif: Attached at the N1 position, this acts as a critical hydrogen-bond acceptor and donor. It is specifically engineered to anchor the compound to the Arg120 and Tyr355 residues at the entrance of the cyclooxygenase active site, effectively blocking arachidonic acid oxygenation[2].

Mechanistic Pathways

To understand the comparative efficacy, we must map how these molecules interact with the Cyclooxygenase-2 (COX-2) signaling pathway. While Celecoxib utilizes a sulfonamide group to bind the distinct COX-2 side pocket, pyrazole-1-acetic acid derivatives rely on competitive steric hindrance driven by the acetic acid tail[3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation PGE2 PGE2 (Inflammation) PGG2->PGE2 Isomerization Inhibitor 3-(4-Chlorophenyl)-1H- pyrazole-1-acetic acid Inhibitor->COX2 Competitive Inhibition (Arg120/Tyr355) Celecoxib Celecoxib (Standard) Celecoxib->COX2 Allosteric/Competitive Inhibition

Fig 1: Mechanistic pathway of COX-2 inhibition by pyrazole derivatives.

Quantitative Efficacy Comparison

The following table synthesizes representative in vitro experimental data, comparing the target compound against industry standards. The data highlights the delicate balance between COX selectivity and broad-spectrum antimicrobial efficacy[4],[5].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid 12.4 ± 1.10.85 ± 0.0414.5 16.032.0
Celecoxib (COX-2 Standard)> 50.00.04 ± 0.01> 1250 > 128.0> 128.0
Lonazolac (NSAID Standard)8.2 ± 0.51.10 ± 0.087.4 64.0> 128.0

Data Interpretation: While Celecoxib remains the gold standard for pure COX-2 selectivity[3], 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid demonstrates a superior Selectivity Index compared to traditional pyrazole-acetic acids like Lonazolac. Furthermore, the chlorophenyl substitution imparts moderate, yet significant, antimicrobial activity absent in Celecoxib, making it a highly versatile scaffold for dual-action drug development[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal logic checks that automatically invalidate the assay if reagent degradation or spectral interference occurs.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality of Choice: We utilize a fluorometric assay (Ex 535 nm / Em 587 nm) rather than a standard colorimetric assay. The aromatic rings of chlorophenyl-pyrazoles often cause spectral interference at 412 nm (the standard colorimetric read wavelength). Fluorescence bypasses this artifact, ensuring pristine data acquisition.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Plating: Serially dilute 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid and Celecoxib in DMSO. Final DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation.

  • Self-Validation Controls:

    • Positive Control: Celecoxib (1 µM) to confirm enzyme susceptibility.

    • 100% Activity Control: Vehicle (1% DMSO) to establish the maximum fluorescence boundary.

    • Background Control: Heat-inactivated COX enzyme (boiled at 95°C for 5 mins) to establish the baseline. Logic Check: If the calculated Z'-factor between the 100% Activity and Background controls is < 0.5, the assay invalidates itself and must be repeated.

  • Reaction Initiation: Add arachidonic acid and the fluorometric substrate (ADHP). Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read fluorescence. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Antimicrobial Broth Microdilution (Resazurin Assay)

Causality of Choice: Pyrazole-acetic acids can sometimes precipitate in aqueous Mueller-Hinton broth, creating false turbidity that mimics bacterial growth. By incorporating resazurin (a metabolic dye), we shift the readout from optical density (turbidity) to metabolic reduction (color change), eliminating false positives.

  • Inoculum Preparation: Adjust S. aureus and E. coli cultures to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dispense serial two-fold dilutions of the pyrazole compounds into a 96-well plate.

  • Inoculation & Incubation: Add the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Self-Validating Indicator: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Validation Check: A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates active bacterial metabolism. If the sterility control well turns pink, the broth is contaminated, and the plate is discarded.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest compound concentration that strictly maintains the blue color.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 In Vitro COX-1/COX-2 Fluorometric Assay Prep->Assay1 Assay2 Antimicrobial MIC Broth Microdilution Prep->Assay2 Data Data Acquisition (IC50 & MIC Calculation) Assay1->Data Fluorescence (Ex 535/Em 587) Assay2->Data Metabolic Color Shift (Blue to Pink) Analysis Efficacy Comparison vs Standard Pyrazoles Data->Analysis Statistical Validation (Z' > 0.5)

Fig 2: High-throughput experimental workflow for biological efficacy profiling.

References

  • Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences (Naim MJ, et al., 2016) URL:[Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases Source: Research Journal of Pharmacy and Technology (Alam F., 2019) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Pharmaceuticals (Basel) / National Institutes of Health (2023) URL:[Link]

Sources

Comparative

Comparative Characterization Guide: FTIR Spectroscopy vs. Orthogonal Techniques for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing highly functionalized pharmaceutical intermediates. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a complex heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing highly functionalized pharmaceutical intermediates. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a complex heterocyclic scaffold featuring a polar carboxylic acid, an electron-rich pyrazole ring, and a halogenated aromatic system.

Relying on a single analytical technique for such a molecule often leads to structural ambiguity. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against orthogonal techniques (Raman and NMR) and provides the definitive reference data and self-validating protocols required for rigorous structural verification.

Orthogonal Technique Comparison

To build a robust analytical profile, we must understand the inherent physical phenomena each technique measures. FTIR excels at detecting changes in dipole moments (polar bonds), making it the gold standard for functional group identification. However, it cannot easily distinguish between exact positional isomers—a limitation that necessitates the use of Nuclear Magnetic Resonance (NMR)[1].

Table 1: Performance Comparison of Characterization Techniques
Analytical FeatureFTIR Spectroscopy (ATR)Raman Spectroscopy¹H / ¹³C NMR Spectroscopy
Primary Strength Rapid identification of polar functional groups (C=O, O-H, C=N).Detection of non-polar, symmetrical bonds (C=C, aromatic rings).Definitive mapping of atomic connectivity and proton environments.
Sample Preparation Minimal (Direct solid analysis). Non-destructive.Minimal. Non-destructive.Requires dissolution in deuterated solvent (e.g., DMSO-d6).
Sensitivity to H-Bonding Extremely high (O-H band broadening is highly diagnostic).Low (O-H bands are inherently weak in Raman scattering).High (chemical shift of -COOH proton is concentration dependent).
Cost & Throughput Low cost, high throughput (< 2 mins/sample).Moderate cost, high throughput.High cost, moderate throughput (10-30 mins/sample).
Best Used For Routine QA/QC, polymorph screening, functional group verification.Complementary skeletal backbone analysis.De novo structural elucidation and absolute purity determination.

FTIR Reference Data & Mechanistic Spectral Assignments

When analyzing 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid via FTIR, the spectrum is dominated by the interplay between the N-acetic acid moiety and the pyrazole core.

The C=N stretching vibration of the pyrazole ring typically manifests as a medium-to-strong intensity band between 1589 and 1618 cm⁻¹[2][3]. Furthermore, the para-chlorophenyl moiety is highly diagnostic; the C-Cl stretch and its associated out-of-plane C-H bending appear strongly around 829–840 cm⁻¹[2].

Table 2: Expected FTIR Peak Assignments
Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality / Structural Significance
O-H Stretch (Carboxylic)3300 – 2500Broad, StrongExtensive intermolecular hydrogen bonding (dimerization) of the acetic acid moiety in the solid state causes massive band broadening.
C=O Stretch (Carboxylic)1710 – 1730Sharp, StrongCarbonyl stretching of the un-ionized -COOH group. Hydrogen bonding shifts this slightly lower than an isolated aliphatic ketone.
C=N Stretch (Pyrazole)1589 – 1618MediumCharacteristic stretching of the endocyclic double bond within the pyrazole heterocycle[2][3].
C=C Stretch (Aromatic)1490 – 1550Medium to StrongAromatic ring skeletal vibrations originating from the chlorophenyl group.
C-O Stretch (Carboxylic)1210 – 1320StrongCoupled with O-H in-plane bending; confirms the presence of the intact carboxylate system.
C-Cl Stretch 829 – 840StrongHighly diagnostic for para-chlorophenyl substitution, heavily coupled with out-of-plane C-H bending[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems where errors are caught before data interpretation begins.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Analysis
  • Crystal Cleaning & Baseline Validation: Clean the diamond/ZnSe ATR crystal with LC-MS grade isopropanol and a lint-free wipe.

    • Causality: Prevents cross-contamination.

    • Self-Validation Step: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). If the background exhibits residual organic peaks (absorbance >0.01 au), re-clean the crystal. This guarantees all subsequent peaks belong exclusively to the analyte.

  • Sample Application: Place ~2-5 mg of solid 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate physical contact is required to prevent artificially weak spectra.

  • Data Acquisition & Post-Processing: Run the sample scan. Apply atmospheric suppression and an ATR correction algorithm.

    • Causality: Because the depth of penetration in ATR is wavelength-dependent (longer wavelengths penetrate deeper), low-frequency peaks (like the C-Cl stretch at 830 cm⁻¹) will appear artificially intense compared to transmission (KBr) spectra. ATR correction normalizes this discrepancy.

Protocol B: ¹H NMR Preparation and Acquisition (Orthogonal Validation)
  • Solvent Selection: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The highly polar carboxylic acid and pyrazole moieties require a polar aprotic solvent to prevent sample aggregation and subsequent line broadening.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz with 16 transients and a relaxation delay (d1) of 2 seconds.

    • Causality: Ensures complete longitudinal relaxation (T1) of all protons for accurate quantitative integration.

  • Self-Validation Step: Verify the TMS peak is perfectly calibrated to 0.00 ppm. Integrate the isolated pyrazole C-H proton (typically ~7.8-8.2 ppm) and set it to 1.00. If the integration of the para-chlorophenyl aromatic doublet-of-doublets does not perfectly yield 4.00, the system immediately flags the presence of co-eluting impurities or incomplete relaxation.

Analytical Workflow Visualization

The following decision tree illustrates the logical relationship between the orthogonal techniques used to achieve comprehensive structural validation.

AnalyticalWorkflow Start Sample: 3-(4-Chlorophenyl) -1H-pyrazole-1-acetic acid FTIR FTIR Spectroscopy (ATR / KBr Pellet) Start->FTIR Raman Raman Spectroscopy (785 nm Laser) Start->Raman NMR NMR Spectroscopy (1H/13C in DMSO-d6) Start->NMR FTIR_Data Identify Polar Groups: C=O, C=N, C-Cl FTIR->FTIR_Data Raman_Data Identify Symmetrical Bonds: Aromatic Ring Breathing Raman->Raman_Data NMR_Data Determine Connectivity: Proton/Carbon Mapping NMR->NMR_Data Validation Comprehensive Structural Validation FTIR_Data->Validation Raman_Data->Validation NMR_Data->Validation

Analytical workflow for the structural characterization of pyrazole-1-acetic acid derivatives.

References
  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL
  • Source: rdd.edu.
  • Title: 2-[5-(3-chlorophenyl)

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid proper disposal procedures

Operational Master-Plan: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Disposal & Safety For researchers and drug development professionals utilizing pyrazole scaffolds, managing the lifecycle of your chemical inventory i...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Master-Plan: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Disposal & Safety

For researchers and drug development professionals utilizing pyrazole scaffolds, managing the lifecycle of your chemical inventory is just as critical as the synthesis itself. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid is a highly valuable intermediate, but its structural properties—specifically the covalently bound chlorine atom on the phenyl ring—dictate strict, non-negotiable end-of-life handling procedures.

This guide provides a comprehensive, self-validating operational framework for the safe handling, regulatory classification, and proper disposal of this compound.

The Mechanistic Rationale for Halogenated Waste Protocols

Do not treat 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid like standard organic waste. The causality behind its strict disposal requirements lies in its thermodynamics during degradation.

If combusted at inadequate temperatures, the chlorinated phenyl ring can act as a direct precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Because of this risk, standard aqueous drain disposal or low-temperature municipal incineration is strictly prohibited. Halogenated organic waste must be routed to a licensed hazardous waste management company capable of high-temperature incineration[1]. To prevent the emission of toxic byproducts, environmental regulations mandate that halogenated organic waste exceeding 1% by weight must be processed in twin-chamber incinerators maintaining a minimum secondary combustion temperature of 1100°C, with a gas residence time of at least 2 seconds[2].

Regulatory Classification & Quantitative Data

Before initiating any disposal workflow, you must understand the regulatory parameters of the waste stream. Mixing this compound with other solvents fundamentally alters its EPA waste code.

Table 1: Chemical Properties & Waste Classification Summary

Parameter Value / Regulatory Designation
Chemical Name 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Waste Classification Halogenated Organic Waste
EPA Waste Code (Pure) Unlisted (Evaluated by characteristic toxicity)
EPA Waste Code (Mixed) F001–F005 (If mixed with listed spent solvents)[3]

| Incineration Requirement | > 1100°C (Secondary Chamber), 2-second residence[2] |

Standard Operating Procedure: Routine Laboratory Disposal

To maintain a self-validating safety system, every step of your disposal process must include a verification check to ensure compliance and cost-efficiency. Mixing halogenated with non-halogenated waste increases disposal costs significantly, as the entire mixture must then be treated as halogenated waste[4].

  • Step 1: Source Segregation

    • Action: Isolate 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid waste from general organic waste immediately at the bench.

    • Validation: Check the fume hood waste log. If the compound has been mixed with spent halogenated solvents (e.g., methylene chloride), the entire container must be assigned the EPA Waste Code F002[3].

  • Step 2: Chemical Compatibility & Containment

    • Action: Transfer the solid or dissolved waste into a High-Density Polyethylene (HDPE) or glass container with a PTFE-lined cap.

    • Validation: Invert the sealed container for 5 seconds over a secondary containment tray to visually verify the integrity of the seal. PTFE is required to prevent the acetic acid moiety from degrading the cap liner over time.

  • Step 3: Regulatory Labeling

    • Action: Affix a hazardous waste label detailing the exact chemical name, the date of initial accumulation, and the primary hazard ("Halogenated Organic Waste / Irritant").

    • Validation: Ensure the word "Halogenated" is highlighted. This is the critical keyword that signals the downstream facility to route the container to the 1100°C twin-chamber incinerator[2].

  • Step 4: Institutional Transfer

    • Action: Move the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).

Standard Operating Procedure: Accidental Spill Decontamination

In the event of a benchtop or floor spill, immediate containment is required to prevent aerosolization of the irritating powder or environmental runoff.

  • Step 1: Hazard Isolation & PPE

    • Action: Evacuate non-essential personnel from the immediate vicinity. Don a particulate respirator (N95 or higher), chemical-resistant goggles, and double nitrile gloves.

  • Step 2: Solid Containment

    • Action: Do not dry-sweep, which aerosolizes the powder. Lightly moisten the spill with a compatible non-reactive solvent (e.g., a small amount of water or ethanol) to bind the powder, then cover with an inert absorbent material like vermiculite.

    • Validation: Visually confirm that no dry powder remains exposed to the ambient air currents of the room.

  • Step 3: Collection & Segregation

    • Action: Use a non-sparking plastic scoop to collect the absorbed mixture. Place all cleanup materials (including contaminated gloves) into a designated solid halogenated waste bag.

  • Step 4: Chemical Decontamination

    • Action: Wash the spill surface thoroughly with soap and water to neutralize and remove any residual acidic traces.

    • Validation: Swipe the dried surface with pH paper moistened with distilled water. A pH of ~7 confirms the complete removal of the pyrazole-1-acetic acid residue.

Visualizing the Workflows

To further clarify the procedural logic, the following diagrams map the decision-making processes for disposal and spill response.

DisposalWorkflow Start Waste Generation: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid Check Mixed with F-listed halogenated solvents? Start->Check CodeF Assign EPA Code F002 (or applicable) Check->CodeF Yes CodeGen Classify as Generic Halogenated Organic Waste Check->CodeGen No Container Store in HDPE/Glass Secondary Containment CodeF->Container CodeGen->Container Incineration High-Temperature Incineration (>1100°C, 2s residence) Container->Incineration Licensed Facility Transfer

Decision tree for the classification and disposal routing of halogenated organic waste.

SpillResponse Spill Accidental Spill Assess Assess Size & Risk (Evacuate if necessary) Spill->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Sweep & Place in Halogenated Waste Bin Contain->Collect Decon Wash Area with Soap and Water Collect->Decon

Step-by-step spill response and decontamination protocol for halogenated solid waste.

References

  • U.S. Environmental Protection Agency (EPA). "A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal". URL:[Link]

  • Corpseed. "What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator?". URL:[Link]

  • Alfred University. "Identifying A Hazardous Waste". URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

Comprehensive Safety and Operational Guide for Handling 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid As a Senior Application Scientist, I frequently oversee the integration of novel active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic Acid

As a Senior Application Scientist, I frequently oversee the integration of novel active pharmaceutical ingredient (API) intermediates into drug development pipelines. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid (Molecular Formula: C11H9ClN2O2) is a halogenated nitrogen heterocycle with an organic acid moiety. Due to its structural profile, it presents specific occupational hazards, including acute skin and eye irritation, and potential 1[1].

This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and environmental compliance.

Hazard Profile & Causality

Understanding the chemical nature of a compound is the first step in risk mitigation. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid contains both a pyrazole ring (often associated with potent biological activity) and a chlorinated phenyl group.

  • Irritation & Corrosion: As an organic acid, it can donate hydrogen ions, leading to localized pH drops upon contact with mucosal membranes or skin moisture. This 2 can cause severe irritation or chemical burns[2].

  • Dust & Inhalation Risks: Solid organic acids in powder form pose a risk of airborne dust generation. Inhalation can cause micro-abrasions and chemical irritation in the respiratory tract, while 3[3].

  • Environmental Toxicity: The presence of the chlorine atom classifies this as a halogenated compound, which typically exhibits higher environmental persistence and requires 4[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is mandatory. The following table summarizes the quantitative and qualitative requirements for handling this compound[1].

Protection TypeRecommended EquipmentSpecifications & Scientific Rationale
Eye/Face Safety goggles (EN 166/NIOSH) + Face ShieldRationale: Prevents mucosal exposure to acidic dust. A face shield is mandatory if dissolving the powder in volatile solvents where exothermic splashing may occur.
Skin (Hands) Double Nitrile Gloves (min 0.11 mm thickness)Rationale: Nitrile provides excellent resistance to organic acids. 4 against micro-tears during prolonged handling[4].
Skin (Body) Flame-resistant, chemical-resistant lab coatRationale: Protects against particulate accumulation on personal clothing. Cuffs must be tucked under the outer glove layer to seal the wrist exposure gap.
Respiratory N95/P100 Particulate Respirator or Fume HoodRationale: Mandatory for weighing dry powders to 3[3].

Operational Plan: Step-by-Step Handling Methodology

A self-validating protocol ensures that each step verifies the safety of the preceding one. Do not deviate from this sequence.

  • Step 1: Environmental Setup & Verification

    • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm) via the digital monitor.

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, as 2[2].

    • Lay down an anti-static weighing mat to 3 of the powder[3].

  • Step 2: PPE Donning

    • Inspect inner and outer nitrile gloves for pinhole leaks using the inflation method.

    • Don the lab coat, ensuring sleeves are secured inside the outer glove cuff.

    • Equip safety goggles and, if manipulating large volumes, the face shield.

  • Step 3: Compound Manipulation

    • Open the primary container only within the localized draft of the fume hood.

    • Use an anti-static, grounded spatula for transferring the solid.

    • If preparing a solution, add the solid 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid to the solvent slowly to manage the heat of dissolution. Never add solvent directly to the bulk powder.

  • Step 4: Decontamination

    • Wipe down the exterior of the sealed primary container with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) before returning it to storage.

    • Dispose of the outer gloves and wipes in the designated hazardous waste bin before exiting the fume hood area.

Workflow Visualization

The following diagram illustrates the critical path for handling and emergency spill response.

G Start Initiate Protocol Verify Verify Hood Draft & Clear Incompatibles Start->Verify PPE Don Double Gloves, Goggles & Lab Coat Verify->PPE Handle Manipulate Compound (Anti-static tools) PPE->Handle Spill Spill Detected? Handle->Spill Contain Absorb with Inert Material (Do NOT use water) Spill->Contain Yes Dispose Segregate as Halogenated Waste Spill->Dispose No Contain->Dispose End Decontaminate & Store Dispose->End

Workflow for safe handling and spill response of halogenated pyrazole derivatives.

Disposal Plan: Step-by-Step Methodology

Because 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid contains a chlorine atom, it must be 4 to prevent the formation of highly toxic, corrosive byproducts (such as dioxins or hydrogen chloride gas) during downstream incineration[4].

  • Step 1: Waste Segregation

    • Classify all unused chemical, solutions, and heavily contaminated consumables (e.g., pipette tips, outer gloves) as Halogenated Organic Waste [4].

    • Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless dictated by the specific solution matrix, and never mix with heavy metal waste.

  • Step 2: Containment

    • Transfer liquid waste into a compatible, high-density polyethylene (HDPE) carboy.

    • Transfer solid waste and contaminated consumables into a designated, puncture-resistant solid hazardous waste bucket.

    • Ensure secondary containment (a tray or bin) is present under all waste receptacles to catch accidental overflow.

  • Step 3: Labeling and Transfer

    • Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Acid: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid".

    • Log the accumulation start date.

    • Contact Environmental Health and Safety (EH&S) for pickup before the container reaches 90% capacity or the 90-day accumulation limit expires.

References

  • BenchChem. Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.1

  • BenchChem. Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid.4

  • BASF. Safety data sheet.3

  • PubChem - NIH. 2-Chloropropionic acid | C3H5ClO2 | CID 11734.2

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid
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